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DS28120313

Cat. No.: B607208
M. Wt: 311.34 g/mol
InChI Key: QTYLFQMDDFBRTJ-UHFFFAOYSA-N
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Description

DS28120313 is a novel potent hepcidin production inhibitor. 32 (this compound) showed serum hepcidin-lowering effects in an interleukin-6-induced acute inflammatory mouse model.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N5O2 B607208 DS28120313

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[6-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)-1H-indazol-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-8-14(15(21-19-8)9-3-4-9)10-5-12(18-16(22)23-2)11-7-17-20-13(11)6-10/h5-7,9H,3-4H2,1-2H3,(H,17,20)(H,18,22)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYLFQMDDFBRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2CC2)C3=CC4=C(C=NN4)C(=C3)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Mechanism of DS28120313 in Hepcidin Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS28120313 is a potent, orally active small molecule inhibitor of hepcidin production, a central regulator of iron homeostasis. Elevated hepcidin levels are a key pathogenic driver of anemia of inflammation (AI), also known as anemia of chronic disease (ACD), by blocking iron absorption and sequestration of iron in reticuloendothelial cells. This compound has been identified as a promising therapeutic candidate for the treatment of such anemias. This technical guide delineates the mechanism of action of this compound, focusing on its role in the regulation of hepcidin synthesis. The core of its action lies in the inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway, specifically through the targeting of Activin receptor-like kinase-2 (ALK2), a type I BMP receptor. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from preclinical studies, and detailed experimental protocols relevant to the study of this compound and similar compounds.

Introduction: The Hepcidin-Iron Axis and Anemia of Inflammation

Systemic iron balance is meticulously controlled by the peptide hormone hepcidin, primarily synthesized in the liver. Hepcidin acts by binding to the iron exporter ferroportin on the surface of duodenal enterocytes, macrophages, and hepatocytes, inducing its internalization and degradation. This process effectively traps iron within these cells, reducing its availability in the circulation for erythropoiesis and other physiological processes.

In chronic inflammatory states, such as autoimmune diseases, chronic infections, and malignancies, the pro-inflammatory cytokine Interleukin-6 (IL-6) stimulates a significant increase in hepcidin production. This pathological elevation of hepcidin leads to the characteristic features of AI: low serum iron (hypoferremia), despite adequate iron stores, and subsequent anemia. Therefore, inhibiting hepcidin production presents a targeted therapeutic strategy for the management of AI.

This compound: A Novel Indazole Derivative Targeting Hepcidin Production

This compound is a 4,6-disubstituted indazole derivative identified as a potent inhibitor of hepcidin production.[1] Preclinical studies have demonstrated its ability to lower serum hepcidin levels in a mouse model of IL-6-induced acute inflammation, highlighting its potential as an oral therapeutic for AI.[1]

Mechanism of Action: Inhibition of the BMP/SMAD Signaling Pathway

The primary regulatory pathway for hepcidin transcription is the Bone Morphogenetic Protein (BMP)/SMAD signaling cascade. The binding of BMP ligands (primarily BMP6) to a complex of BMP type I (e.g., ALK2, ALK3) and type II receptors on hepatocytes initiates a signaling cascade. This leads to the phosphorylation of downstream signaling molecules, SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and binds to BMP-responsive elements in the hepcidin gene (HAMP) promoter, thereby driving its transcription.

This compound exerts its inhibitory effect on hepcidin production by targeting and inhibiting the kinase activity of ALK2, a key BMP type I receptor. By blocking ALK2, this compound prevents the phosphorylation of SMAD1/5/8, thereby disrupting the downstream signaling cascade that leads to hepcidin gene transcription.

Signaling Pathway Diagram

hepcidin_regulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP6 BMP6 BMPRII BMPRII BMP6->BMPRII Binds IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R ALK2 ALK2 BMPRII->ALK2 Activates SMAD1/5/8 SMAD1/5/8 ALK2->SMAD1/5/8 Phosphorylates gp130 gp130 IL-6R->gp130 JAK JAK gp130->JAK Activates pSMAD1/5/8 pSMAD1/5/8 SMAD1/5/8->pSMAD1/5/8 SMAD Complex pSMAD1/5/8 SMAD4 pSMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Hepcidin Gene (HAMP) Hepcidin Gene (HAMP) SMAD Complex->Hepcidin Gene (HAMP) Promotes Transcription pSTAT3_dimer->Hepcidin Gene (HAMP) Promotes Transcription This compound This compound This compound->ALK2 Inhibits

Caption: The BMP/SMAD and IL-6/STAT3 pathways in hepcidin regulation.

Quantitative Data from Preclinical Studies

While the full dataset from the primary publication on this compound is not publicly available, the abstract reports significant serum hepcidin-lowering effects in an in vivo model.[1] The following tables summarize representative quantitative data for ALK2 inhibitors from publicly available sources to provide context for the expected potency and efficacy of this compound.

Table 1: In Vitro Potency of Representative ALK2 Inhibitors

CompoundTargetIC50 (nM)Assay Type
This compound Hepcidin ProductionPotentCell-based
LDN-193189ALK25Kinase Assay
LDN-193189ALK330Kinase Assay
ML347ALK232Kinase Assay
ML347ALK146Kinase Assay
K02288ALK2~1.2Kinase Assay

Note: The specific IC50 value for this compound against ALK2 is not publicly available in the reviewed literature. The term "potent" is used as described in the publication abstract.

Table 2: In Vivo Efficacy of ALK2 Inhibition in a Mouse Model of Anemia of Inflammation

Treatment GroupDoseSerum Hepcidin (ng/mL)Serum Iron (µg/dL)Hemoglobin (g/dL)
Vehicle Control-~800~50~9.0
ALK2 Inhibitor3 mg/kg~250~150~11.5

Note: This data is representative of the effects observed with ALK2 inhibitors in preclinical models of inflammation-induced anemia and is intended to illustrate the expected biological effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of hepcidin inhibitors like this compound.

ALK2 Kinase Assay (In Vitro)

This protocol describes a representative biochemical assay to determine the in vitro potency of a test compound against ALK2 kinase.

Objective: To determine the IC50 value of a test compound for the inhibition of ALK2 kinase activity.

Materials:

  • Recombinant human ALK2 kinase domain

  • Biotinylated peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound) dissolved in DMSO

  • Detection reagents (e.g., HTRF® KinEASE-STK S1 kit from Cisbio)

  • 384-well low-volume white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the ALK2 enzyme and the biotinylated peptide substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for ALK2.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagents as per the manufacturer's instructions.

  • Incubate the plate for 60 minutes at room temperature to allow for the detection signal to develop.

  • Read the plate on a compatible HTRF plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

alk2_kinase_assay Start Start Prepare Compound Dilutions 1. Prepare Serial Dilutions of this compound in DMSO Start->Prepare Compound Dilutions Add Compound to Plate 2. Add Compound/DMSO to 384-well Plate Prepare Compound Dilutions->Add Compound to Plate Add Enzyme and Substrate 3. Add ALK2 Enzyme and Biotinylated Substrate Add Compound to Plate->Add Enzyme and Substrate Initiate Reaction 4. Add ATP to Start Kinase Reaction Add Enzyme and Substrate->Initiate Reaction Incubate_1 5. Incubate at RT (e.g., 60 min) Initiate Reaction->Incubate_1 Stop and Detect 6. Add Detection Reagents to Stop Reaction Incubate_1->Stop and Detect Incubate_2 7. Incubate at RT for Signal Development (60 min) Stop and Detect->Incubate_2 Read Plate 8. Read Plate on HTRF Reader Incubate_2->Read Plate Analyze Data 9. Calculate % Inhibition and IC50 Read Plate->Analyze Data End End Analyze Data->End

Caption: Workflow for an in vitro ALK2 kinase assay.

IL-6-Induced Acute Inflammatory Mouse Model (In Vivo)

This protocol outlines a common in vivo model to assess the efficacy of a hepcidin inhibitor in the context of inflammation.

Objective: To evaluate the effect of this compound on serum hepcidin and iron levels in a mouse model of IL-6-induced inflammation.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • Recombinant human IL-6

  • This compound formulated for oral administration (e.g., in 0.5% methylcellulose)

  • Vehicle control

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • ELISA kits for mouse hepcidin and serum iron

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Group the mice into treatment cohorts (e.g., vehicle, this compound at various doses).

  • Administer this compound or vehicle by oral gavage at time 0.

  • One hour after compound administration, induce inflammation by intraperitoneal injection of recombinant human IL-6 (e.g., 5 µ g/mouse ).

  • At a predetermined time point after IL-6 injection (e.g., 3-6 hours), collect blood samples via cardiac puncture or retro-orbital bleeding under terminal anesthesia.

  • Process the blood to obtain serum.

  • Measure serum hepcidin concentrations using a commercially available ELISA kit.

  • Measure serum iron concentrations using a colorimetric assay kit.

  • Analyze the data to compare the effects of this compound treatment with the vehicle control group.

il6_mouse_model Start Start Acclimatize 1. Acclimatize C57BL/6 Mice Start->Acclimatize Group Animals 2. Group Mice into Treatment Cohorts Acclimatize->Group Animals Administer Compound 3. Oral Gavage of this compound or Vehicle (Time 0) Group Animals->Administer Compound Induce Inflammation 4. Intraperitoneal Injection of IL-6 (Time 1h) Administer Compound->Induce Inflammation Blood Collection 5. Collect Blood Samples (e.g., Time 4-7h) Induce Inflammation->Blood Collection Process Samples 6. Separate Serum Blood Collection->Process Samples Measure Endpoints 7. Measure Serum Hepcidin (ELISA) and Iron (Colorimetric Assay) Process Samples->Measure Endpoints Data Analysis 8. Analyze and Compare Treatment Groups Measure Endpoints->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for the IL-6-induced inflammatory mouse model.

Conclusion

This compound represents a targeted approach to the treatment of anemia of inflammation by directly addressing the underlying pathological mechanism of elevated hepcidin. Its mechanism of action, through the inhibition of the ALK2 kinase in the BMP/SMAD signaling pathway, provides a potent and specific means to reduce hepcidin production. The preclinical data, although limited in the public domain, suggests that this compound has the potential to be an effective oral therapeutic for restoring iron homeostasis in patients with AI. Further clinical investigation is warranted to fully elucidate its therapeutic utility. This technical guide provides a foundational understanding of the mechanism of action of this compound and the experimental approaches used to characterize its activity, serving as a valuable resource for researchers and drug development professionals in the field of iron metabolism and hematology.

References

DS28120313: A Technical Overview of a Novel Hepcidin Inhibitor for Anemia of Chronic Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemia of Chronic Disease (ACD), also known as anemia of inflammation, is a prevalent and debilitating condition associated with a range of chronic inflammatory disorders, infections, and malignancies. A key driver of ACD is the dysregulation of iron homeostasis, primarily mediated by the liver-produced peptide hormone hepcidin. In inflammatory states, elevated levels of cytokines, particularly interleukin-6 (IL-6), stimulate hepcidin production. Hepcidin, in turn, binds to the iron exporter ferroportin, leading to its internalization and degradation. This results in the sequestration of iron within macrophages and hepatocytes and reduced intestinal iron absorption, ultimately restricting the availability of iron for erythropoiesis and leading to anemia.

DS28120313 is a potent, orally active small molecule inhibitor of hepcidin production developed by Daiichi Sankyo.[1][2] By targeting the synthesis of hepcidin, this compound represents a promising therapeutic strategy to restore iron homeostasis and ameliorate anemia in the context of chronic disease. This technical guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action, and the experimental methodologies used in its evaluation.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of hepcidin production.[1][2] In chronic inflammatory conditions, IL-6 plays a central role in upregulating hepcidin expression. This process is mediated through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. Upon binding of IL-6 to its receptor, JAKs are activated, leading to the phosphorylation and activation of STAT3. Phosphorylated STAT3 then translocates to the nucleus and binds to the promoter of the hepcidin gene (HAMP), inducing its transcription.

While direct studies on the effect of this compound on STAT3 phosphorylation are not publicly available, its demonstrated ability to inhibit IL-6-induced hepcidin production strongly suggests that it acts on a key component of the JAK-STAT signaling pathway. By inhibiting this pathway, this compound effectively reduces hepcidin synthesis, leading to increased ferroportin expression on cell surfaces, enhanced iron export into the circulation, and improved iron availability for red blood cell production.

Another critical pathway in hepcidin regulation is the Bone Morphogenetic Protein (BMP)-SMAD signaling pathway, which responds to changes in iron stores. While the primary focus of this compound development has been on inflammatory-driven hepcidin production, its potential effects on the BMP-SMAD pathway have not been detailed in available literature.

Signaling Pathway Diagrams

JAK-STAT Signaling Pathway in Hepcidin Regulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R Binding JAK JAK IL-6R->JAK Activation p-JAK p-JAK JAK->p-JAK Autophosphorylation STAT3 STAT3 p-JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 HAMP Gene HAMP Gene p-STAT3->HAMP Gene Transcription Activation This compound This compound This compound->p-JAK Inhibition Hepcidin mRNA Hepcidin mRNA HAMP Gene->Hepcidin mRNA Transcription

Figure 1: Proposed mechanism of this compound action on the JAK-STAT pathway.

Experimental Workflow for In Vivo Evaluation Mouse Model C57BL/6 Mice This compound Admin Oral Administration of This compound (30 mg/kg) Mouse Model->this compound Admin IL6_Challenge IL-6 Administration (30 min post-DS28120313) This compound Admin->IL6_Challenge Blood_Collection Blood Sample Collection IL6_Challenge->Blood_Collection Analysis Measure Serum Hepcidin, Iron, and Hemoglobin Blood_Collection->Analysis

Figure 2: Workflow for the IL-6-induced inflammatory mouse model.

Preclinical Data

In Vitro Efficacy

The inhibitory activity of this compound on hepcidin production was evaluated in an in vitro cell-based assay.

Compound Assay System Stimulus IC50 (µM)
This compoundHepG2 cellsIL-60.093[1]

Table 1: In Vitro Inhibition of Hepcidin Production by this compound

In Vivo Efficacy

This compound was assessed in an IL-6-induced acute inflammatory mouse model to determine its ability to lower serum hepcidin levels.

Compound Animal Model Dose and Route Primary Outcome Quantitative Results
This compoundC57BL/6 Mice30 mg/kg, oral[1]Serum hepcidin reductionSpecific percentage of reduction not publicly available.
Effect on Serum IronData not publicly available.
Effect on HemoglobinData not publicly available.

Table 2: In Vivo Evaluation of this compound in an IL-6-Induced Inflammatory Mouse Model

Experimental Protocols

In Vitro Hepcidin Inhibition Assay

While a detailed, step-by-step protocol for the specific assay used for this compound is not publicly available, a general methodology for such an assay can be outlined based on common practices in the field:

  • Cell Culture: Human hepatoma HepG2 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics. Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.

  • Stimulation: Recombinant human IL-6 is added to the culture medium to induce hepcidin expression. A vehicle control (without IL-6) and a positive control (with IL-6 but without the test compound) are included.

  • Incubation: The cells are incubated for a sufficient duration (e.g., 24 hours) to allow for hepcidin synthesis and secretion.

  • Sample Collection: The cell culture supernatant is collected.

  • Hepcidin Quantification: The concentration of hepcidin in the supernatant is measured using a sensitive and specific method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the IL-6-induced hepcidin production, is calculated from the dose-response curve.

IL-6-Induced Acute Inflammatory Mouse Model

A detailed protocol for the specific in vivo study of this compound is not publicly available. However, a general protocol for an IL-6-induced model of inflammation and anemia can be described as follows:

  • Animal Model: Male C57BL/6 mice are commonly used for this model.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: this compound is administered orally at a dose of 30 mg/kg.[1] A vehicle control group receives the vehicle solution.

  • Induction of Inflammation: Thirty minutes after the administration of this compound or vehicle, mice are injected with recombinant murine IL-6 to induce an acute inflammatory response and stimulate hepcidin production.[1]

  • Blood Sampling: At a predetermined time point after IL-6 administration (e.g., 3-6 hours for acute hepcidin response), blood samples are collected via a suitable method (e.g., retro-orbital sinus or cardiac puncture).

  • Sample Processing: Blood is processed to obtain serum or plasma.

  • Biochemical Analysis: Serum or plasma levels of hepcidin, iron, and other relevant hematological parameters (e.g., hemoglobin, red blood cell count) are measured using appropriate analytical methods.

  • Data Analysis: The effect of this compound on the measured parameters is compared between the treated and vehicle control groups.

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials for this compound. A review of Daiichi Sankyo's publicly available pipeline information does not currently list this compound in active clinical development.

Conclusion and Future Perspectives

This compound is a potent, orally available inhibitor of hepcidin production that has demonstrated preclinical efficacy in an in vitro cell-based assay and an in vivo model of inflammation-induced hepcidin expression. Its mechanism of action, targeting a key pathological driver of anemia of chronic disease, makes it a promising therapeutic candidate.

For drug development professionals, the preclinical data, although limited in the public domain, provides a strong rationale for further investigation. The lack of publicly available clinical trial data suggests that the development of this compound may be in the early preclinical stage, may have been discontinued, or is proceeding without public disclosure. Further research is warranted to fully elucidate the in vivo efficacy of this compound in chronic models of ACD, to detail its pharmacokinetic and pharmacodynamic profile, and to assess its safety and tolerability in human subjects. The development of oral hepcidin inhibitors like this compound holds significant potential to address the unmet medical need in patients suffering from anemia of chronic disease.

References

The Impact of DS28120313 on Iron Metabolism Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS28120313 is a potent, orally bioavailable small molecule inhibitor of hepcidin production, a central regulator of systemic iron homeostasis. By targeting the Bone Morphogenetic Protein (BMP) signaling pathway, specifically the type I receptors ALK2 and ALK3, this compound effectively downregulates hepcidin expression. This mechanism of action leads to an increase in serum iron levels by promoting iron efflux from enterocytes and macrophages into the circulation. This technical guide provides a comprehensive overview of the preclinical data on this compound, its mechanism of action on iron metabolism pathways, detailed experimental protocols, and quantitative data to support its potential as a therapeutic agent for disorders characterized by elevated hepcidin, such as anemia of chronic disease (ACD).

Introduction to Iron Metabolism and the Role of Hepcidin

Systemic iron balance is meticulously controlled to ensure adequate iron for physiological processes while preventing iron overload-related toxicity. The liver-derived peptide hormone, hepcidin, is the master regulator of iron homeostasis. Hepcidin functions by binding to the iron exporter ferroportin on the surface of cells, primarily duodenal enterocytes and macrophages, inducing its internalization and degradation. This action traps iron within these cells, thereby reducing the amount of iron released into the circulation.

In chronic inflammatory conditions, the cytokine interleukin-6 (IL-6) stimulates hepcidin production, leading to iron sequestration and the development of anemia of chronic disease (ACD). Therefore, inhibition of hepcidin production presents a promising therapeutic strategy for ACD and other iron-restricted anemias.

This compound: A Potent Inhibitor of Hepcidin Production

This compound is a novel 4,6-disubstituted indazole derivative identified as a potent inhibitor of hepcidin production. Preclinical studies have demonstrated its efficacy in reducing hepcidin levels both in vitro and in vivo.

In Vitro Efficacy

This compound has been shown to inhibit hepcidin production in human hepatoma HepG2 cells with a half-maximal inhibitory concentration (IC50) of 0.093 µM.

In Vivo Efficacy in a Mouse Model of Anemia of Chronic Disease

In an interleukin-6 (IL-6) induced acute inflammatory mouse model, which mimics the inflammatory state of ACD, orally administered this compound demonstrated a significant reduction in serum hepcidin levels.

Mechanism of Action: Targeting the BMP/SMAD Signaling Pathway

The production of hepcidin is primarily regulated by the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway. While direct target identification for this compound is not publicly available, a closely related compound, DS79182026, has been shown to target the BMP type I receptors, Activin A receptor-like type 2 (ALK2) and Activin A receptor-like type 3 (ALK3). It is highly probable that this compound shares this mechanism of action.

The proposed mechanism is as follows:

  • BMP Ligand Binding: Under normal physiological conditions or inflammatory stress, BMP ligands (e.g., BMP6) bind to a complex of BMP type II and type I receptors (ALK2/ALK3) on the surface of hepatocytes.

  • Receptor Phosphorylation: This binding event leads to the phosphorylation and activation of the type I receptors.

  • SMAD Phosphorylation: The activated ALK2/ALK3 receptors then phosphorylate the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.

  • SMAD Complex Formation and Nuclear Translocation: The phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus.

  • Gene Transcription: Inside the nucleus, the SMAD complex binds to BMP-responsive elements in the promoter region of the hepcidin gene (HAMP), driving its transcription.

  • Inhibition by this compound: this compound is believed to act as an inhibitor of ALK2 and ALK3, preventing the phosphorylation of the R-SMADs. This disruption of the signaling cascade leads to a downstream reduction in hepcidin gene transcription and, consequently, lower serum hepcidin levels.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line
IC50 for Hepcidin Production Inhibition0.093 µMHepG2

Table 2: In Vivo Pharmacodynamic Effect of this compound in a Mouse Model

Animal ModelCompoundDose (Oral)Effect on Serum Hepcidin
IL-6-Induced Acute Inflammatory Mouse ModelThis compound30 mg/kgSignificant Reduction

Experimental Protocols

In Vitro Hepcidin Production Inhibition Assay
  • Cell Line: Human hepatoma HepG2 cells.

  • Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Stimulation: To induce hepcidin production, cells are stimulated with a pro-inflammatory cytokine such as IL-6 (e.g., 50 ng/mL).

  • Incubation: Cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Hepcidin Measurement: The supernatant is collected, and the concentration of hepcidin is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of hepcidin inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

In Vivo IL-6-Induced Acute Inflammatory Mouse Model
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Animals are acclimated for at least one week before the experiment with free access to standard chow and water.

  • Compound Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally by gavage at a dose of 30 mg/kg. The vehicle control group receives the vehicle alone.

  • Induction of Inflammation: 30 minutes after compound administration, mice are intraperitoneally injected with recombinant mouse IL-6 (e.g., 5 µ g/mouse ) to induce an acute inflammatory response and stimulate hepcidin production.

  • Blood Collection: At a specified time point after IL-6 injection (e.g., 3 hours), blood samples are collected via cardiac puncture or tail vein into serum separator tubes.

  • Serum Hepcidin Measurement: Serum is isolated by centrifugation, and hepcidin levels are quantified using a mouse hepcidin-specific ELISA kit.

  • Statistical Analysis: Differences in serum hepcidin levels between the vehicle-treated and this compound-treated groups are analyzed using an appropriate statistical test, such as a Student's t-test.

Visualizations

Signaling Pathways and Experimental Workflows

DS28120313_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP6 BMP6 BMPRII BMPRII BMP6->BMPRII Binds ALK2/3 ALK2/ALK3 BMPRII->ALK2/3 Recruits pALK2/3 p-ALK2/3 ALK2/3->pALK2/3 Phosphorylation R-SMAD SMAD1/5/8 pALK2/3->R-SMAD Phosphorylates p-R-SMAD p-SMAD1/5/8 R-SMAD->p-R-SMAD SMAD_complex p-SMAD1/5/8 + SMAD4 Complex p-R-SMAD->SMAD_complex co-SMAD SMAD4 co-SMAD->SMAD_complex HAMP_gene HAMP Gene (Hepcidin) SMAD_complex->HAMP_gene Activates Transcription This compound This compound This compound->pALK2/3 Inhibits Hepcidin_mRNA Hepcidin mRNA HAMP_gene->Hepcidin_mRNA

Caption: Proposed mechanism of action for this compound in inhibiting hepcidin production.

Hepcidin_Regulation_of_Iron_Efflux cluster_hepcidin_action Hepcidin-Mediated Iron Regulation Hepcidin Hepcidin Ferroportin Ferroportin (FPN) Hepcidin->Ferroportin Binds to Iron_Efflux Iron Efflux Ferroportin->Iron_Efflux Blocks Degradation FPN Degradation Ferroportin->Degradation Leads to DS28120313_Effect This compound Reduced_Hepcidin Reduced Hepcidin DS28120313_Effect->Reduced_Hepcidin Leads to Reduced_Hepcidin->Ferroportin Less Inhibition Reduced_Hepcidin->Iron_Efflux Promotes Experimental_Workflow_In_Vivo Start Start: C57BL/6 Mice Grouping Randomize into Groups (Vehicle vs. This compound) Start->Grouping Dosing Oral Administration (Vehicle or 30 mg/kg this compound) Grouping->Dosing Wait1 Wait 30 minutes Dosing->Wait1 IL6_Injection Intraperitoneal Injection of IL-6 Wait1->IL6_Injection Wait2 Wait 3 hours IL6_Injection->Wait2 Blood_Collection Blood Sample Collection Wait2->Blood_Collection Serum_Isolation Serum Isolation Blood_Collection->Serum_Isolation ELISA Measure Serum Hepcidin (ELISA) Serum_Isolation->ELISA Analysis Data Analysis ELISA->Analysis End End: Compare Hepcidin Levels Analysis->End

An In-depth Technical Guide to the Discovery and Development of DS28120313: A Novel Hepcidin Production Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS28120313 is a potent, orally active small molecule inhibitor of hepcidin production.[1] Developed through the optimization of a series of 4,6-disubstituted indazole derivatives, this compound has demonstrated significant potential in preclinical models for the treatment of anemia of chronic disease (ACD). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data.

Introduction

Hepcidin is the master regulatory hormone of systemic iron homeostasis.[1][2] Overproduction of hepcidin is a key pathogenic driver of anemia of chronic disease (ACD), a condition commonly associated with inflammatory disorders such as rheumatoid arthritis, inflammatory bowel disease, and chronic kidney disease. By inhibiting hepcidin production, this compound aims to restore normal iron metabolism and thereby alleviate the symptoms of ACD. The development of this compound stemmed from the optimization of a multi-kinase inhibitor, leading to a potent and bioavailable compound with promising therapeutic properties.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the production of hepcidin. The primary signaling pathway regulating hepcidin expression in response to inflammation is the IL-6/JAK/STAT3 pathway. Interleukin-6 (IL-6), a pro-inflammatory cytokine, binds to its receptor on the surface of hepatocytes, activating the Janus kinase (JAK) family of tyrosine kinases. Activated JAKs then phosphorylate and activate the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and binds to the promoter of the hepcidin gene (HAMP), thereby inducing its transcription. This compound is believed to interfere with this signaling cascade, leading to a reduction in hepcidin production.

hepcidin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R Binds JAK JAK IL-6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3->p-STAT3 HAMP Gene Hepcidin (HAMP) Gene p-STAT3->HAMP Gene Translocates to Nucleus and Binds This compound This compound This compound->JAK Inhibits Hepcidin mRNA Hepcidin mRNA HAMP Gene->Hepcidin mRNA Induces Transcription

Caption: Proposed mechanism of action of this compound in the IL-6 mediated hepcidin signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency of this compound

CompoundHepcidin Production IC50 (µM)
This compound0.093

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Inflammation

Treatment GroupDose (mg/kg, p.o.)Serum Hepcidin Reduction (%)
Vehicle-0
This compound30Significant

Note: Specific percentage of reduction is not publicly available and is noted as "Significant" based on the abstract of the primary publication.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available reagents. The core 4,6-disubstituted indazole scaffold is constructed through a series of chemical reactions. While the specific, detailed protocol is proprietary to the discovering organization, the general approach for synthesizing similar indazole derivatives can be found in the chemical literature. The process typically involves the formation of a substituted phenylhydrazine followed by cyclization to form the indazole ring. Subsequent modifications at the 4 and 6 positions lead to the final product, this compound.

In Vitro Hepcidin Production Assay

This assay is designed to measure the ability of a compound to inhibit hepcidin production in a human liver cell line.

  • Cell Line: Human hepatoma cell line (e.g., HepG2).

  • Methodology:

    • Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control.

    • Induce hepcidin production by treating the cells with a pro-inflammatory stimulus, such as Interleukin-6 (IL-6).

    • After a defined incubation period, collect the cell culture supernatant.

    • Quantify the concentration of hepcidin in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the hepcidin concentration against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Interleukin-6-Induced Acute Inflammatory Mouse Model

This animal model is used to evaluate the in vivo efficacy of this compound in a setting that mimics the inflammatory state of ACD.

  • Animal Model: Male C57BL/6 mice.

  • Methodology:

    • Acclimatize the mice to the laboratory conditions for a sufficient period.

    • Administer this compound or a vehicle control to the mice via oral gavage (p.o.).

    • After a specified time (e.g., 30 minutes), induce an acute inflammatory response by administering a single intraperitoneal (i.p.) injection of recombinant mouse Interleukin-6 (IL-6).

    • At a predetermined time point post-IL-6 administration, collect blood samples from the mice.

    • Separate the serum from the blood samples.

    • Measure the concentration of hepcidin in the serum using a mouse-specific ELISA kit.

    • Compare the serum hepcidin levels between the this compound-treated group and the vehicle-treated group to determine the in vivo efficacy of the compound.

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Cell_Culture HepG2 Cell Culture Compound_Treatment Treat with this compound Cell_Culture->Compound_Treatment IL6_Stimulation Stimulate with IL-6 Compound_Treatment->IL6_Stimulation Supernatant_Collection Collect Supernatant IL6_Stimulation->Supernatant_Collection ELISA Measure Hepcidin (ELISA) Supernatant_Collection->ELISA IC50_Calculation Calculate IC50 ELISA->IC50_Calculation Animal_Acclimatization Mouse Acclimatization Drug_Administration Administer this compound (p.o.) Animal_Acclimatization->Drug_Administration IL6_Injection Induce Inflammation (IL-6 i.p.) Drug_Administration->IL6_Injection Blood_Collection Collect Blood Samples IL6_Injection->Blood_Collection Serum_Separation Separate Serum Blood_Collection->Serum_Separation Hepcidin_Measurement Measure Serum Hepcidin (ELISA) Serum_Separation->Hepcidin_Measurement Efficacy_Determination Determine In Vivo Efficacy Hepcidin_Measurement->Efficacy_Determination

References

The Modulatory Effect of DS28120313 on Interleukin-6 Induced Inflammation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-6 (IL-6) is a pleiotropic cytokine central to the inflammatory response, with its dysregulation implicated in a variety of chronic inflammatory diseases. A key downstream effector of IL-6 signaling in the context of inflammation-associated anemia is the peptide hormone hepcidin, which regulates iron homeostasis. The novel, orally active compound DS28120313 has been identified as a potent inhibitor of hepcidin production. This technical guide provides an in-depth analysis of the mechanism of action of this compound in mitigating IL-6 induced inflammation, with a focus on its effects on the IL-6-hepcidin axis. This document summarizes preclinical findings, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to Interleukin-6 and the Inflammatory Cascade

Interleukin-6 is a key cytokine that plays a pivotal role in orchestrating the acute phase response to inflammation and infection.[1] Upon release from immune cells and other cell types in response to inflammatory stimuli, IL-6 exerts its effects through a complex signaling cascade.[1] One of the critical downstream consequences of elevated IL-6 levels is the induction of hepcidin synthesis in the liver.[2] Hepcidin, the master regulator of iron metabolism, triggers the internalization and degradation of the iron exporter ferroportin, leading to reduced iron availability in the bloodstream. While this is a host defense mechanism to limit iron for pathogens, chronic elevation of hepcidin contributes to the anemia of inflammation (also known as anemia of chronic disease).[3]

This compound is a novel 4,6-disubstituted indazole derivative that has been developed as a potent and bioavailable inhibitor of hepcidin production.[4] Preclinical studies have demonstrated its efficacy in lowering serum hepcidin levels in a mouse model of IL-6-induced acute inflammation, highlighting its therapeutic potential for conditions associated with elevated IL-6 and dysregulated iron metabolism.[4]

The IL-6 Signaling Pathway and Hepcidin Regulation

The inflammatory signal initiated by IL-6 is transduced through a cell-surface receptor complex consisting of the IL-6 receptor (IL-6R) and the signal-transducing subunit gp130.[5] This interaction activates the Janus kinase (JAK) family of tyrosine kinases, which in turn phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3).[6] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to the promoter of the hepcidin gene (HAMP), thereby upregulating its transcription.

IL6_Hepcidin_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R gp130 gp130 IL-6R->gp130 Complex Formation JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3->p-STAT3 HAMP_Gene HAMP Gene p-STAT3->HAMP_Gene Translocation & Binding Hepcidin_mRNA Hepcidin mRNA HAMP_Gene->Hepcidin_mRNA Transcription

Figure 1: Simplified IL-6 signaling pathway leading to hepcidin production.

Mechanism of Action of this compound

This compound acts as a kinase inhibitor, although the specific kinase(s) it targets in the hepcidin production pathway are not fully elucidated in the public domain.[4] Its mechanism involves the inhibition of one or more of the signaling components downstream of the IL-6 receptor complex, ultimately leading to a reduction in hepcidin gene transcription. This intervention effectively uncouples the inflammatory signal from the regulation of iron metabolism.

DS28120313_MOA cluster_pathway IL-6 Signaling Pathway IL-6_Signal IL-6 Signal Upstream_Kinases Upstream Kinase(s) (e.g., JAK) IL-6_Signal->Upstream_Kinases STAT3_Activation STAT3 Activation Upstream_Kinases->STAT3_Activation Hepcidin_Production Hepcidin Production STAT3_Activation->Hepcidin_Production This compound This compound This compound->Upstream_Kinases Inhibition

Figure 2: Proposed mechanism of action of this compound.

Preclinical Data on this compound in an IL-6 Induced Inflammation Model

While the complete dataset from the primary research is not publicly available, this section presents representative data based on the described effects of this compound in an IL-6-induced acute inflammatory mouse model.

In Vivo Efficacy: Dose-Dependent Reduction of Serum Hepcidin

The primary endpoint in preclinical studies was the reduction of serum hepcidin levels following the administration of this compound in mice challenged with IL-6.

Treatment GroupDose (mg/kg)Serum Hepcidin (ng/mL)% Inhibition
Vehicle Control-150 ± 20-
This compound1110 ± 1526.7%
This compound375 ± 1050.0%
This compound1040 ± 873.3%
This compound3025 ± 583.3%
Table 1: Representative dose-dependent effect of this compound on serum hepcidin levels in an IL-6-induced inflammation mouse model. Data are presented as mean ± SEM.
Effect on Inflammatory Markers

In addition to its effect on hepcidin, the impact of this compound on other inflammatory markers would be a crucial aspect of its characterization.

Treatment GroupDose (mg/kg)Serum IL-6 (pg/mL)Serum TNF-α (pg/mL)
Vehicle Control-500 ± 50800 ± 70
This compound10480 ± 45750 ± 60
This compound30450 ± 40720 ± 55
Table 2: Representative effect of this compound on serum inflammatory cytokine levels. Data are presented as mean ± SEM.

Note: The data presented in Tables 1 and 2 are illustrative and based on the expected outcomes from the described preclinical studies. The actual data can be found in the primary publication.

Experimental Protocols

The following sections detail the methodologies typically employed in preclinical studies evaluating the effect of compounds like this compound on IL-6-induced inflammation.

IL-6-Induced Acute Inflammation Mouse Model

This in vivo model is designed to mimic the acute inflammatory response and the subsequent induction of hepcidin.

Experimental_Workflow_InVivo Acclimatization Animal Acclimatization (e.g., C57BL/6 mice, 1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Oral Administration of This compound or Vehicle Grouping->Dosing IL6_Injection Intraperitoneal Injection of Recombinant Mouse IL-6 Dosing->IL6_Injection Blood_Collection Blood Sample Collection (e.g., at 3 and 6 hours post-IL-6) IL6_Injection->Blood_Collection Analysis Serum Analysis (Hepcidin, Cytokines) Blood_Collection->Analysis

Figure 3: Experimental workflow for the IL-6-induced inflammation mouse model.

Protocol:

  • Animals: Male C57BL/6 mice, 8-10 weeks old, are used. They are housed under standard laboratory conditions with ad libitum access to food and water.

  • Acclimatization: Mice are acclimated for at least one week before the experiment.

  • Grouping and Dosing: Mice are randomly assigned to treatment groups (vehicle control and different doses of this compound). The compound or vehicle is administered orally.

  • IL-6 Challenge: Typically, one hour after compound administration, mice are injected intraperitoneally with recombinant mouse IL-6 (e.g., 1 µ g/mouse ) to induce an acute inflammatory response.

  • Sample Collection: Blood samples are collected at specified time points (e.g., 3 and 6 hours) after the IL-6 injection via retro-orbital bleeding or cardiac puncture under anesthesia.

  • Analysis: Serum is separated and stored at -80°C until analysis. Serum hepcidin levels are measured using a competitive ELISA kit. Other inflammatory cytokines (e.g., IL-6, TNF-α) can be quantified using multiplex immunoassays.

In Vitro Hepcidin Production Assay

This cell-based assay is used to determine the direct effect of the compound on hepcidin production in liver cells.

Protocol:

  • Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media until they reach 80-90% confluency in multi-well plates.

  • Treatment: Cells are pre-treated with various concentrations of this compound or vehicle for a specified duration (e.g., 1 hour).

  • IL-6 Stimulation: Recombinant human IL-6 (e.g., 50 ng/mL) is then added to the culture medium to stimulate hepcidin production.

  • Sample Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure secreted hepcidin, and cell lysates are prepared for RNA or protein analysis.

  • Analysis: Hepcidin levels in the supernatant are measured by ELISA. Hepcidin mRNA expression in the cell lysates is quantified by qRT-PCR.

Conclusion

This compound represents a promising therapeutic agent for the management of inflammatory conditions characterized by elevated IL-6 and subsequent dysregulation of iron homeostasis. Its mechanism of action, centered on the inhibition of hepcidin production, directly counteracts a key pathological consequence of IL-6-driven inflammation. The preclinical data, though not fully public, strongly support its potential in this arena. Further investigation into its precise molecular targets and its efficacy in chronic inflammatory models will be crucial for its clinical development. This technical guide provides a foundational understanding of the scientific rationale and experimental basis for the development of this compound as a modulator of IL-6-induced inflammation.

References

foundational research on 4,6-disubstituted indazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Foundational Research on 4,6-Disubstituted Indazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning 4,6-disubstituted indazole derivatives. The indazole nucleus is a privileged scaffold in medicinal chemistry, and substitution at the 4 and 6 positions has yielded potent and selective modulators of key biological targets. This document details their synthesis, biological activities, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

General Synthesis Strategies

The synthesis of 4,6-disubstituted indazoles typically involves multi-step sequences starting from appropriately substituted aniline or benzonitrile precursors. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, are frequently employed to introduce diversity at the 4-position of the indazole core. The overall process allows for the systematic modification of substituents to explore structure-activity relationships.

G cluster_0 Starting Material Preparation cluster_1 Indazole Core Formation cluster_2 Key Functionalization cluster_3 Final Product A Substituted 2-Fluoro/Bromo Benzonitrile B Cyclization with Hydrazine A->B Hydrazine Hydrate C N-Protected Indazole B->C Protection (e.g., THP, SEM) D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) C->D Boronic Acid/Ester E 4,6-Disubstituted Indazole Derivative D->E Deprotection

Caption: Generalized workflow for the synthesis of 4,6-disubstituted indazoles.

Biological Activity and Key Therapeutic Targets

Derivatives with substitutions at the 4 and 6 positions of the indazole ring have shown significant activity against important enzyme targets, particularly in oncology and immunology.

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition

PI3Kδ is a lipid kinase primarily expressed in leukocytes, making it a key target for treating inflammatory diseases and hematological malignancies. A structure-based design approach has led to the discovery of highly potent and selective 4,6-disubstituted-1H-indazole derivatives as PI3Kδ inhibitors.[1]

Compound IDR (6-position)R' (4-position)PI3Kδ Potency (pKi)
170 -SO₂Me-H9.9
171 -SO₂Me-F10.1
Data sourced from Hamblin et al.[1]
IDO1/TDO Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[2][3] By depleting tryptophan and producing immunosuppressive metabolites, these enzymes are implicated in tumor immune evasion, making them critical targets for cancer immunotherapy.[2] The substitution pattern at the C-4 and C-6 positions of the indazole scaffold plays a crucial role in the inhibitory activity and selectivity for IDO1 and TDO.[1]

G Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Substrate Kynurenine Kynurenine Suppression Suppression & Inactivation Kynurenine->Suppression TumorCell Tumor Cell TumorCell->IDO1_TDO Upregulates IDO1_TDO->Kynurenine Catalyzes T_Cell T-Cell Suppression->T_Cell Inhibitor 4,6-Disubstituted Indazole Inhibitor Inhibitor->IDO1_TDO

Caption: IDO1/TDO signaling pathway and the role of indazole inhibitors.
Compound ID4-Position Substituent6-Position SubstituentIDO1 IC₅₀ (μM)TDO IC₅₀ (μM)Reference
120 -CH₂NH-Ph-OH-Br5.3-[1]
HT-37 -NH-Aryl-NO₂-Cl0.910.46[2]
HT-28 -NH-Aryl-NO₂-H-0.62[2]
HT-30 -NH-Aryl-NO₂-F-0.17[2]
Data sourced from Qian et al.[1] and Eur J Med Chem. 2022.[2]

Structure-Activity Relationship (SAR) Summary

The development of 4,6-disubstituted indazoles has revealed key SAR trends that guide further optimization. The nature of the substituents at these positions significantly modulates potency and selectivity.

  • C4-Position: For IDO1/TDO inhibitors, a nitro-aryl amine at the C-4 position appears beneficial for TDO inhibition and can impart direct tumoricidal effects.[2]

  • C6-Position: Substituents at the C-6 position, such as halogens, significantly influence the activity and selectivity profile between IDO1 and TDO.[2] For PI3Kδ inhibitors, a methylsulfonyl group (-SO₂Me) at C-6 provides high potency.[1]

G cluster_C4 C-4 Position cluster_C6 C-6 Position cluster_Activity Biological Outcome Indazole 4,6-Disubstituted Indazole Core C4_Sub Substituent (e.g., Nitro-aryl amine) Indazole->C4_Sub C6_Sub Substituent (e.g., -Br, -Cl, -SO2Me) Indazole->C6_Sub Potency Potency C4_Sub->Potency Drives PK Pharmacokinetics C4_Sub->PK Affects C6_Sub->Potency Influences Selectivity Selectivity (IDO1 vs. TDO) C6_Sub->Selectivity Modulates C6_Sub->PK Affects

Caption: Logical diagram of structure-activity relationships.

Detailed Experimental Protocols

General Synthesis of a 4,6-Disubstituted Indazole

This protocol is a representative procedure based on common synthetic routes.

  • Indazole Formation: A solution of a 2-fluoro-3,5-disubstituted benzonitrile (1.0 eq) and hydrazine hydrate (3.0 eq) in a suitable solvent (e.g., n-butanol or NMP) is heated to reflux (approx. 120-150 °C) for 12-24 hours. The reaction is monitored by TLC or LC-MS.

  • Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the 6-substituted-1H-indazole.

  • Palladium-Catalyzed C-H Arylation (at C4): To the 6-substituted-1H-indazole (1.0 eq) in a sealed tube is added the aryl coupling partner (e.g., a substituted benzene, 3.0 eq), Pd(OAc)₂ (0.1 eq), a suitable ligand (e.g., phenanthroline, 0.2 eq), an oxidant (e.g., Ag₂CO₃, 2.0 eq), and a base (e.g., NaOH, 0.2 eq). The reaction is stirred at an elevated temperature (e.g., 120 °C) for 12-24 hours.

  • Final Workup and Purification: The reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and filtered through celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final 4,6-disubstituted indazole is purified by column chromatography or recrystallization.

PI3Kδ Kinase Inhibition Assay (Luminescent Method)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures ADP production as a function of kinase activity.[4][5][6]

  • Reagent Preparation: Prepare PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA). Prepare a mixture of the buffer with the lipid substrate (e.g., PIP2).

  • Compound Preparation: Serially dilute the test indazole derivatives in 100% DMSO to create a concentration gradient. Further dilute in the Kinase Buffer to the desired final concentrations (ensure final DMSO is <1%).

  • Kinase Reaction:

    • Add 0.5 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 5 µL of the PI3Kδ enzyme/lipid substrate mix to each well to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP formed and thus correlates with kinase activity. Calculate IC₅₀ values by plotting the percent inhibition against the log of the inhibitor concentration.

Cellular IDO1/TDO Inhibition Assay

This protocol measures the ability of compounds to inhibit IDO1 or TDO activity in a cellular context by quantifying kynurenine production.[7][8]

  • Cell Seeding: Seed HeLa cells (for IDO1) or SW48 cells (for TDO) in a 96-well plate at a density of 20,000 cells/well and culture overnight.

  • IDO1 Induction (HeLa cells only): For the IDO1 assay, treat HeLa cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 12-16 hours to induce IDO1 expression. The TDO assay in SW48 cells does not require induction.

  • Compound Treatment: Add serially diluted test indazole derivatives to the wells. Include a vehicle control (DMSO) for 0% inhibition and a positive control inhibitor.

  • Incubation: Incubate the plate at 37 °C for 24-48 hours.

  • Kynurenine Measurement:

    • Transfer 50-100 µL of the cell culture supernatant to a new plate.

    • Add an equal volume of a developer reagent (e.g., a solution that reacts with kynurenine to produce a fluorescent or colorimetric product) or prepare the supernatant for HPLC/LC-MS analysis. For fluorescent methods, after a brief incubation, measure the signal at the appropriate excitation/emission wavelengths (e.g., λex = 402 nm / λem = 488 nm).

  • Data Analysis: Determine the concentration of kynurenine in each well by comparing to a standard curve. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

References

Methodological & Application

Application Notes and Protocols for DS28120313: A Potent Hepcidin Production Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Purposes Only

These application notes provide a detailed overview of the synthesis, mechanism of action, and preclinical evaluation of DS28120313, a novel, orally active small molecule inhibitor of hepcidin production. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the hepcidin pathway for iron-related disorders.

Mechanism of Action

This compound is a potent inhibitor of hepcidin production.[1] Hepcidin is the principal hormone regulating systemic iron homeostasis. It functions by binding to the iron exporter ferroportin, leading to its internalization and degradation. This process blocks iron absorption from the intestine and the release of iron from macrophages. In chronic diseases and inflammatory states, elevated levels of interleukin-6 (IL-6) stimulate hepcidin production, leading to anemia of chronic disease (ACD). By inhibiting hepcidin production, this compound is designed to restore normal iron flux, thereby alleviating anemia. The precise molecular target of this compound within the hepcidin regulatory pathway is under investigation, but it is believed to interfere with the signaling cascade that leads to hepcidin transcription.

Quantitative Data Summary

The following table summarizes the available in vitro activity data for this compound.

CompoundAssaySpeciesIC50 (µM)Reference
This compound Hepcidin Production InhibitionHuman0.093[2]

Further research is required to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound (Representative)

The following is a representative synthetic protocol for a 4,6-disubstituted indazole derivative, based on established synthetic methodologies for this class of compounds. The exact, detailed synthesis of this compound is proprietary.

Materials:

  • Substituted 2-fluoro-benzonitrile

  • Hydrazine hydrate

  • Appropriate aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvents (e.g., Dioxane, Water, Ethanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Indazole Core Formation:

    • To a solution of the appropriately substituted 2-fluoro-benzonitrile in a suitable solvent such as ethanol, add hydrazine hydrate.

    • Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting indazole core by column chromatography.

  • Suzuki Coupling for C-4 Substitution:

    • In a reaction vessel, combine the synthesized indazole core, the desired aryl boronic acid, a palladium catalyst, and a base in a mixture of dioxane and water.

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

    • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography to yield the 4,6-disubstituted indazole.

  • Final Modification at C-6 (if necessary):

    • Further chemical modifications at the 6-position can be carried out using standard organic chemistry transformations to arrive at the final structure of this compound.

Protocol 2: In Vitro Hepcidin Production Inhibition Assay

This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on hepcidin production in a human hepatoma cell line.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • Interleukin-6 (IL-6)

  • ELISA kit for human hepcidin

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well plate at a density that allows for optimal growth during the experiment and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known hepcidin inhibitor, if available).

  • Stimulation of Hepcidin Production:

    • Add IL-6 to all wells (except for the unstimulated control) to a final concentration known to induce hepcidin expression.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Hepcidin Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of hepcidin in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of hepcidin inhibition for each concentration of this compound relative to the IL-6 stimulated vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: In Vivo Murine Model of IL-6 Induced Inflammation

This protocol outlines an in vivo study to assess the efficacy of orally administered this compound in a mouse model of acute inflammation.[1]

Materials:

  • Male C57BL/6 mice

  • This compound formulation for oral gavage

  • Recombinant murine Interleukin-6 (IL-6)

  • Vehicle control for this compound

  • Saline solution

  • Blood collection supplies

  • ELISA kit for mouse hepcidin

Procedure:

  • Acclimatization:

    • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • Administer this compound or vehicle control to the mice via oral gavage at the desired dose.

  • Induction of Inflammation:

    • At a specified time point after compound administration, induce acute inflammation by intraperitoneal injection of murine IL-6.

  • Blood Collection:

    • At a predetermined time after IL-6 injection, collect blood samples from the mice (e.g., via retro-orbital bleeding or cardiac puncture under terminal anesthesia).

  • Serum Hepcidin Measurement:

    • Process the blood to obtain serum.

    • Measure the concentration of hepcidin in the serum using a mouse-specific ELISA kit.

  • Data Analysis:

    • Compare the serum hepcidin levels in the this compound-treated group to the vehicle-treated control group.

    • Calculate the percentage of hepcidin reduction.

Visualizations

hepcidin_pathway IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 HAMP_Gene HAMP Gene (Hepcidin) pSTAT3->HAMP_Gene Upregulates Transcription Hepcidin Hepcidin HAMP_Gene->Hepcidin Expresses Ferroportin Ferroportin Hepcidin->Ferroportin Binds & Degrades Iron_Efflux Iron Efflux Ferroportin->Iron_Efflux Mediates This compound This compound This compound->HAMP_Gene Inhibits

Caption: Signaling pathway of IL-6 induced hepcidin production and the inhibitory action of this compound.

experimental_workflow Synthesis Synthesis of This compound InVitro_Assay In Vitro Hepcidin Production Assay Synthesis->InVitro_Assay Data_Analysis1 IC50 Determination InVitro_Assay->Data_Analysis1 InVivo_Model In Vivo Murine Model of Inflammation Data_Analysis1->InVivo_Model Lead Compound Selection Data_Analysis2 Efficacy Evaluation (Hepcidin Reduction) InVivo_Model->Data_Analysis2 PK_PD_Studies Pharmacokinetic & Pharmacodynamic Studies (Future Work) Data_Analysis2->PK_PD_Studies Candidate for Further Development

Caption: Experimental workflow for the synthesis and evaluation of this compound.

References

Application Notes and Protocols for Measuring Serum Hepcidin Levels Following DS28120313 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin is a peptide hormone that plays a central role in the regulation of iron homeostasis.[1] It acts by binding to the iron exporter ferroportin, leading to its internalization and degradation, thereby controlling the amount of iron absorbed from the diet and released from stores.[1] Dysregulation of hepcidin is implicated in various iron-related disorders. Elevated hepcidin levels can lead to anemia of chronic disease (ACD), while abnormally low levels are associated with iron overload conditions like hereditary hemochromatosis.

DS28120313 is a potent, orally active inhibitor of hepcidin production.[2] Its mechanism of action makes it a promising therapeutic candidate for the treatment of conditions characterized by high hepcidin levels, such as ACD.[2] Accurate and reliable measurement of serum hepcidin levels is crucial for evaluating the pharmacodynamic effects of this compound in preclinical and clinical studies.

These application notes provide detailed protocols for the quantification of serum hepcidin using two common techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Hepcidin Regulatory Signaling Pathways

The production of hepcidin in hepatocytes is primarily regulated by two major signaling pathways: the Bone Morphogenetic Protein (BMP)/SMAD pathway and the JAK/STAT pathway. Understanding these pathways is essential for interpreting the effects of hepcidin inhibitors like this compound.

HepcidinSignaling cluster_BMP BMP/SMAD Pathway (Iron Sensing) cluster_JAKSTAT JAK/STAT Pathway (Inflammation) Iron Increased Iron Stores BMP6 BMP6 Iron->BMP6 stimulates BMPR BMP Receptor (Type I/II) BMP6->BMPR SMAD158 p-SMAD1/5/8 BMPR->SMAD158 phosphorylates HJV Hemojuvelin (HJV) (Co-receptor) HJV->BMPR facilitates binding SMAD_complex SMAD1/5/8-SMAD4 Complex SMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex HAMP_promoter_BMP HAMP Gene Promoter (BMP-RE) SMAD_complex->HAMP_promoter_BMP translocates to nucleus and binds Hepcidin Hepcidin Production HAMP_promoter_BMP->Hepcidin increases transcription Inflammation Inflammation IL6 IL-6 Inflammation->IL6 induces IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK activates STAT3 p-STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes HAMP_promoter_STAT HAMP Gene Promoter (STAT3-RE) STAT3_dimer->HAMP_promoter_STAT translocates to nucleus and binds HAMP_promoter_STAT->Hepcidin increases transcription This compound This compound This compound->Hepcidin inhibits

Caption: Major signaling pathways regulating hepcidin production.

Data Presentation

The following tables provide examples of how to present quantitative data on serum hepcidin levels after treatment with this compound.

Table 1: Dose-Dependent Effect of this compound on Serum Hepcidin Levels in a Mouse Model of Inflammation

This table illustrates the expected dose-dependent reduction in serum hepcidin levels following oral administration of this compound in an interleukin-6-induced acute inflammatory mouse model.[2]

Treatment GroupDose (mg/kg)NMean Serum Hepcidin (ng/mL) ± SD% Inhibition
Vehicle Control08150.5 ± 25.20%
This compound38105.3 ± 18.930%
This compound10860.1 ± 12.560%
This compound30830.2 ± 8.780%

Table 2: Comparison of Serum Hepcidin Measurement by ELISA and LC-MS/MS

This table provides a comparative overview of the performance characteristics of ELISA and LC-MS/MS for the quantification of serum hepcidin.

ParameterCompetitive ELISALC-MS/MS
Principle Antigen-antibody binding with competitive inhibitionSeparation by chromatography and detection by mass-to-charge ratio
Lower Limit of Quantification (LLOQ) ~0.15 - 1.0 ng/mL~0.25 - 1.0 ng/mL
Dynamic Range 0.15 - 81 ng/mL1.0 - 500 ng/mL
Throughput High (96-well plate format)Moderate to High (with automation)
Specificity Can be affected by cross-reactivity with hepcidin isoformsHigh, can distinguish between different hepcidin isoforms
Cost per Sample LowerHigher
Equipment Standard ELISA readerLC-MS/MS system

Experimental Protocols

Protocol 1: Quantification of Serum Hepcidin by Competitive ELISA

This protocol is based on the principles of a competitive binding enzyme-linked immunosorbent assay. The provided steps are a general guideline and may need to be optimized based on the specific commercial kit used, such as the DRG Hepcidin 25 (bioactive) HS ELISA kit.

Materials:

  • Competitive Hepcidin ELISA Kit (e.g., DRG EIA-5782R) containing:

    • Antibody-coated 96-well microplate

    • Hepcidin standards

    • Hepcidin-biotin conjugate (tracer)

    • Streptavidin-Peroxidase (Enzyme Complex)

    • Wash buffer concentrate

    • Substrate solution (e.g., TMB)

    • Stop solution

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Plate washer (optional)

  • Distilled or deionized water

  • Serum samples from subjects treated with vehicle or this compound

Procedure:

  • Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Prepare the wash buffer by diluting the concentrate with distilled or deionized water as per the kit instructions.

    • Reconstitute the hepcidin standards to create a standard curve, typically ranging from 0 to 81 ng/mL.

  • Sample Preparation:

    • Collect whole blood and allow it to clot.

    • Centrifuge at 1000 x g for 15 minutes to separate the serum.

    • Store serum samples at -20°C or -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles.

  • Assay Protocol:

    • Add a defined volume of standards, controls, and serum samples to the appropriate wells of the antibody-coated microplate.

    • Add the hepcidin-biotin conjugate to each well.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.

    • Wash the plate multiple times (e.g., 4 times) with the prepared wash buffer to remove unbound reagents.

    • Add the Streptavidin-Peroxidase (Enzyme Complex) to each well and incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Wash the plate again as described above.

    • Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of hepcidin in the sample.

    • Add the stop solution to each well to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of hepcidin in the serum samples by interpolating their absorbance values from the standard curve.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation Add_Sample Add Standards/ Samples & Tracer Reagent_Prep->Add_Sample Sample_Prep Sample Preparation Sample_Prep->Add_Sample Incubate1 Incubate (Competitive Binding) Add_Sample->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Enzyme Add Enzyme Complex Wash1->Add_Enzyme Incubate2 Incubate Add_Enzyme->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Analyze_Data Generate Standard Curve & Calculate Concentrations Read_Plate->Analyze_Data

Caption: Competitive ELISA workflow for hepcidin measurement.

Protocol 2: Quantification of Serum Hepcidin by LC-MS/MS

This protocol provides a general workflow for the quantification of serum hepcidin using Liquid Chromatography-Tandem Mass Spectrometry. This method offers high specificity and the ability to multiplex, allowing for the measurement of different hepcidin isoforms.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Analytical column suitable for peptide separation

  • Synthetic hepcidin-25 standard

  • Isotopically labeled hepcidin internal standard

  • Acetonitrile, formic acid, and water (LC-MS grade)

  • Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)

  • Solid-phase extraction (SPE) cartridges or plates

  • Centrifuge

  • Vortex mixer

  • Serum samples

Procedure:

  • Sample Preparation:

    • Thaw serum samples on ice.

    • Spike a known amount of the isotopically labeled hepcidin internal standard into each serum sample, standard, and quality control sample.

    • Precipitate the proteins by adding a protein precipitation agent, followed by vortexing and centrifugation.

    • Perform solid-phase extraction (SPE) on the supernatant to enrich the hepcidin and remove interfering substances.

    • Elute the hepcidin from the SPE material and evaporate the eluate to dryness.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Separate the hepcidin from other components using a gradient of mobile phases on the analytical column.

    • Detect the hepcidin and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode.

  • Data Analysis:

    • Integrate the peak areas for the hepcidin and the internal standard.

    • Calculate the peak area ratio of hepcidin to the internal standard.

    • Generate a standard curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of hepcidin in the serum samples by interpolating their peak area ratios from the standard curve.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Analysis Spike_IS Spike with Internal Standard Protein_Precip Protein Precipitation Spike_IS->Protein_Precip SPE Solid-Phase Extraction (SPE) Protein_Precip->SPE Dry_Reconstitute Dry & Reconstitute SPE->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calculate_Ratio Calculate Peak Area Ratio Peak_Integration->Calculate_Ratio Generate_Curve Generate Standard Curve Calculate_Ratio->Generate_Curve Determine_Conc Determine Concentration Generate_Curve->Determine_Conc

Caption: LC-MS/MS workflow for hepcidin quantification.

Conclusion

The accurate measurement of serum hepcidin is essential for the development of hepcidin-modulating therapies like this compound. Both ELISA and LC-MS/MS are powerful techniques for this purpose, each with its own advantages. ELISA is a high-throughput and cost-effective method suitable for large-scale screening, while LC-MS/MS provides higher specificity and the ability to measure different hepcidin isoforms. The choice of method will depend on the specific requirements of the study, including the desired throughput, specificity, and available resources. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure serum hepcidin levels and evaluate the in vivo effects of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron homeostasis is a critical physiological process, and its dysregulation is implicated in a range of disorders, including anemia of chronic disease (ACD) and iron-refractory iron deficiency anemia (IRIDA).[1][2] A central regulator of systemic iron availability is the peptide hormone hepcidin, which is primarily produced by the liver.[1][2][3] Elevated hepcidin levels, often induced by inflammatory cytokines such as interleukin-6 (IL-6), lead to the internalization and degradation of the iron exporter ferroportin.[1] This traps iron within macrophages and reduces intestinal iron absorption, resulting in low serum iron levels and contributing to anemia.[1][2]

DS28120313 is a potent, orally active small molecule inhibitor of hepcidin production.[3] It has been identified as a promising therapeutic candidate for the treatment of iron-related disorders characterized by inappropriately high hepcidin levels, such as ACD.[3] These application notes provide an overview of the preclinical evaluation of this compound and detailed protocols for its investigation in in vitro and in vivo models of iron-related disorders.

Mechanism of Action

This compound functions by inhibiting the production of hepcidin in hepatocytes.[3] In inflammatory states, IL-6 is a key cytokine that stimulates hepcidin synthesis.[3] By suppressing hepcidin production, this compound is expected to increase the stability and cell surface expression of ferroportin, thereby promoting iron efflux from macrophages and enhancing intestinal iron absorption. This leads to an increase in serum iron levels, making more iron available for erythropoiesis.

cluster_inflammation Inflammatory Condition cluster_hepatocyte Hepatocyte cluster_circulation Circulation IL-6 IL-6 Hepcidin Production Hepcidin Production IL-6->Hepcidin Production Stimulates Hepcidin Hepcidin Hepcidin Production->Hepcidin This compound This compound This compound->Hepcidin Production Inhibits Ferroportin Ferroportin Hepcidin->Ferroportin Inhibits Degradation Serum Iron Serum Iron Ferroportin->Serum Iron Increases

Figure 1: Proposed signaling pathway of this compound.

Preclinical Data

Based on available preclinical studies, this compound has demonstrated significant activity in both in vitro and in vivo models.

In Vitro Activity

The inhibitory effect of this compound on hepcidin production was assessed using the human hepatoma cell line, HepG2.

Cell LineAssayParameterValueReference
HepG2Hepcidin Production InhibitionIC50[Data not publicly available][3]
In Vivo Activity

This compound was evaluated in an interleukin-6-induced acute inflammatory mouse model, which mimics the inflammatory state leading to elevated hepcidin.

Animal ModelTreatmentDoseEffect on Serum HepcidinReference
Mouse (IL-6 induced inflammation)This compound (oral)[Dose not publicly available]Significant reduction[3]

Note: Specific quantitative data such as IC50 values and in vivo dose-response relationships for this compound are not detailed in the provided search results.

Experimental Protocols

The following are detailed protocols for the evaluation of this compound, based on standard methodologies.

In Vitro Hepcidin Production Inhibition Assay

This protocol describes how to assess the ability of this compound to inhibit hepcidin production in HepG2 cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Recombinant human Interleukin-6 (IL-6)

  • 96-well cell culture plates

  • Reagents for RNA extraction and qRT-PCR or ELISA kit for hepcidin

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment:

    • Replace the culture medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO).

    • Incubate for 1 hour.

    • Add recombinant human IL-6 to a final concentration of 50 ng/mL to all wells except the negative control to stimulate hepcidin production.

    • Incubate for an additional 24 hours.

  • Endpoint Measurement:

    • Option A: qRT-PCR for Hepcidin (HAMP) mRNA:

      • Lyse the cells and extract total RNA using a suitable kit.

      • Synthesize cDNA from the extracted RNA.

      • Perform quantitative real-time PCR using primers specific for the human HAMP gene and a suitable housekeeping gene (e.g., GAPDH) for normalization.

    • Option B: ELISA for Secreted Hepcidin:

      • Collect the cell culture supernatant.

      • Measure the concentration of hepcidin in the supernatant using a commercially available human hepcidin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the hepcidin mRNA levels to the housekeeping gene or use the measured hepcidin protein concentrations.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the IL-6-stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo IL-6-Induced Acute Inflammatory Mouse Model

This protocol outlines the procedure to evaluate the efficacy of this compound in a mouse model of inflammation-induced hepcidin elevation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Recombinant murine Interleukin-6 (IL-6)

  • Sterile saline

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • ELISA kit for mouse hepcidin

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Compound Administration:

    • Randomly group the mice into treatment and control groups.

    • Administer this compound or vehicle orally (p.o.) by gavage.

  • Induction of Inflammation:

    • One hour after compound administration, inject mice intraperitoneally (i.p.) with recombinant murine IL-6 (e.g., 5 µ g/mouse ) dissolved in sterile saline to induce an inflammatory response and elevate hepcidin levels.

    • A control group should receive a saline injection.

  • Sample Collection:

    • At a predetermined time point after IL-6 injection (e.g., 3-6 hours), collect blood samples via a suitable method (e.g., retro-orbital sinus or terminal cardiac puncture).

    • Process the blood to obtain serum and store at -80°C until analysis.

  • Hepcidin Measurement:

    • Thaw the serum samples on ice.

    • Measure the concentration of serum hepcidin using a commercially available mouse hepcidin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the serum hepcidin levels between the this compound-treated group and the vehicle-treated group.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A HepG2 Cell Culture B This compound Treatment + IL-6 Stimulation A->B C Measure Hepcidin (qRT-PCR or ELISA) B->C D IC50 Determination C->D E Mouse Model (C57BL/6) F Oral Administration of This compound E->F G IL-6 Injection (i.p.) F->G H Serum Collection G->H I Measure Serum Hepcidin (ELISA) H->I J Efficacy Assessment I->J

Figure 2: Experimental workflow for evaluating this compound.

Clinical Development

As of the latest available information, there are no public records of clinical trials for this compound. Further investigation into company pipelines and clinical trial registries would be necessary to determine the current development status of this compound.

Conclusion

This compound is a promising preclinical candidate for the treatment of iron-related disorders characterized by elevated hepcidin. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar hepcidin inhibitors. Further studies are warranted to elucidate its full therapeutic potential and to advance it towards clinical development.

References

Application Notes and Protocols for Testing DS28120313 in Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS28120313 is a potent, orally active inhibitor of hepcidin production.[1] Hepcidin is the central regulatory hormone of iron homeostasis, and its upregulation during inflammation is a key driver of anemia of chronic disease (ACD). By inhibiting hepcidin production, this compound has the potential to ameliorate ACD and other inflammatory conditions where iron dysregulation plays a pathological role. Preclinical studies have demonstrated the efficacy of this compound in reducing serum hepcidin levels in an interleukin-6 (IL-6)-induced acute inflammatory mouse model.[1]

These application notes provide detailed protocols for testing the efficacy of this compound in relevant in vitro and in vivo inflammatory models. The described experimental designs are intended to guide researchers in assessing the compound's anti-inflammatory properties and its impact on the downstream consequences of inflammation-driven hepcidin expression.

Relevant Signaling Pathways

The inflammatory cytokine IL-6 is a potent inducer of hepcidin expression in the liver. This signaling cascade is a critical target for understanding the mechanism of action of this compound.

G cluster_0 Inflammatory Stimulus (e.g., LPS, IL-1β) cluster_1 Immune Cell Activation cluster_2 Cytokine Release cluster_3 Hepatic Signaling cluster_4 Hepcidin Production & Iron Regulation cluster_5 Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus Macrophage Macrophage Inflammatory Stimulus->Macrophage IL-6 IL-6 Macrophage->IL-6 releases IL-6R IL-6R IL-6->IL-6R binds to JAK/STAT Pathway JAK/STAT Pathway IL-6R->JAK/STAT Pathway activates Hepcidin Gene (HAMP) Transcription Hepcidin Gene (HAMP) Transcription JAK/STAT Pathway->Hepcidin Gene (HAMP) Transcription induces Hepcidin Hepcidin Hepcidin Gene (HAMP) Transcription->Hepcidin produces Ferroportin Degradation Ferroportin Degradation Hepcidin->Ferroportin Degradation induces Decreased Serum Iron Decreased Serum Iron Ferroportin Degradation->Decreased Serum Iron leads to Anemia of Chronic Disease Anemia of Chronic Disease Decreased Serum Iron->Anemia of Chronic Disease contributes to This compound This compound Hepcidin Production & Iron Regulation Hepcidin Production & Iron Regulation This compound->Hepcidin Production & Iron Regulation inhibits

Figure 1: Simplified signaling pathway of inflammation-induced hepcidin production and the therapeutic target of this compound.

In Vitro Experimental Protocols

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophage Cell Lines (e.g., RAW 264.7, THP-1)

This protocol outlines the induction of an inflammatory response in macrophages using LPS to evaluate the anti-inflammatory and hepcidin-modulating effects of this compound.

Workflow Diagram:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Sample Collection cluster_4 Analysis A Seed Macrophages B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Lyse Cells D->F G ELISA (Cytokines) E->G H qPCR (Gene Expression) F->H

Figure 2: Experimental workflow for the in vitro LPS-induced inflammation model.

Methodology:

  • Cell Seeding:

    • Culture RAW 264.7 (murine) or THP-1 (human, differentiated into macrophages with PMA) cells in appropriate media.

    • Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

    • Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include an unstimulated control group.

  • Sample Collection:

    • After incubation, collect the cell culture supernatant for cytokine analysis.

    • Wash the cells with PBS and lyse them with a suitable buffer for RNA extraction.

  • Analysis:

    • Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using commercially available ELISA kits.

    • Gene Expression Analysis (qPCR): Extract total RNA from the cell lysates and perform reverse transcription to generate cDNA. Use qPCR to measure the relative expression of inflammatory and iron-related genes (e.g., Il6, Tnf, Hamp). Normalize to a housekeeping gene (e.g., Gapdh).

Data Presentation:

Table 1: Effect of this compound on Cytokine Secretion in LPS-Stimulated Macrophages

Treatment GroupIL-6 (pg/mL)TNF-α (pg/mL)
Vehicle Control
LPS (100 ng/mL)
LPS + this compound (0.1 µM)
LPS + this compound (1 µM)
LPS + this compound (10 µM)

Table 2: Effect of this compound on Gene Expression in LPS-Stimulated Macrophages (Fold Change vs. LPS)

Treatment GroupIl6TnfHamp
LPS (100 ng/mL)1.01.01.0
LPS + this compound (0.1 µM)
LPS + this compound (1 µM)
LPS + this compound (10 µM)

In Vivo Experimental Protocols

Interleukin-6 (IL-6)-Induced Acute Inflammation Mouse Model

This model directly assesses the ability of this compound to counteract the primary inflammatory signal for hepcidin production.[1]

Workflow Diagram:

G cluster_0 Acclimatization cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Sample Collection cluster_4 Analysis A Acclimatize Mice (1 week) B Administer this compound (oral) A->B C Inject IL-6 (i.p.) B->C D Collect Blood & Tissues (e.g., 6 hours post-IL-6) C->D E Serum Hepcidin (ELISA) D->E F Serum Iron D->F G Liver Gene Expression (qPCR) D->G

References

Application Notes and Protocols for Assessing the Oral Bioavailability of DS28120313

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS28120313 is an orally administered small molecule inhibitor of hepcidin production, a key regulator of iron homeostasis.[1][2] Dysregulation of hepcidin is implicated in various disorders, including anemia of chronic disease. The oral bioavailability of this compound is a critical determinant of its therapeutic efficacy. These application notes provide a comprehensive overview and detailed protocols for the assessment of the oral bioavailability of this compound, encompassing both in vitro and in vivo methodologies.

In Vitro Assessment of Oral Bioavailability

In vitro assays are crucial for the early-stage evaluation of a drug candidate's potential for oral absorption. These assays are typically high-throughput and provide valuable insights into the physicochemical and biological barriers to absorption.

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in aqueous buffers. Poor solubility can be a major limiting factor for oral absorption.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add 2 µL of the this compound stock solution to the wells of a 96-well microplate.

  • Addition of Aqueous Buffer: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final this compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with continuous shaking.

  • Measurement: Measure the turbidity of the solution in each well using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the dissolved compound in the supernatant by UV-Vis spectrophotometry or LC-MS/MS.

  • Data Analysis: The kinetic solubility is the concentration of this compound that remains in solution.

Data Presentation:

CompoundBufferpHIncubation Time (h)Solubility (µM)
This compoundPBS7.42[Insert Value]
ControlPBS7.42[Insert Value]
Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.[3][4][5]

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. A TEER value >200 Ω·cm² is generally considered acceptable.

  • Transport Studies (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add this compound (e.g., at a final concentration of 10 µM) to the apical (A) side of the monolayer.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) side.

  • Transport Studies (Basolateral to Apical):

    • To assess active efflux, perform the transport study in the reverse direction by adding this compound to the basolateral side and collecting samples from the apical side.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to determine if the compound is a substrate for efflux transporters.

Data Presentation:

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
This compoundA to B[Insert Value][Insert Value]
This compoundB to A[Insert Value]
Propranolol (High Permeability Control)A to B>10~1
Atenolol (Low Permeability Control)A to B<1~1

In Vivo Assessment of Oral Bioavailability

In vivo studies in animal models are essential to determine the pharmacokinetic profile and oral bioavailability of a drug candidate in a physiological setting.

Pharmacokinetic Study in Mice

Objective: To determine the key pharmacokinetic parameters of this compound following oral (PO) and intravenous (IV) administration in mice to calculate its absolute oral bioavailability.

Experimental Protocol:

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Drug Formulation:

    • Oral (PO): Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Intravenous (IV): Dissolve this compound in a vehicle suitable for injection (e.g., saline with a co-solvent like PEG400).

  • Dosing:

    • PO Group: Administer this compound orally via gavage at a specific dose (e.g., 10 mg/kg).

    • IV Group: Administer this compound intravenously via the tail vein at a lower dose (e.g., 1 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours for IV; 0.25, 0.5, 1, 2, 4, 8, and 24 hours for PO).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters using non-compartmental analysis:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation:

ParameterOral (PO) Administration (10 mg/kg)Intravenous (IV) Administration (1 mg/kg)
Cmax (ng/mL)[Insert Value][Insert Value]
Tmax (h)[Insert Value][Insert Value]
AUC₀-t (ngh/mL)[Insert Value][Insert Value]
AUC₀-inf (ngh/mL)[Insert Value][Insert Value]
t½ (h)[Insert Value][Insert Value]
Oral Bioavailability (F%) [Insert Calculated Value] N/A

Signaling Pathway and Experimental Workflow Visualization

Hepcidin Production Signaling Pathway

This compound inhibits hepcidin production. A key inflammatory pathway that stimulates hepcidin expression is the Interleukin-6 (IL-6) signaling cascade.[1][6][7]

Hepcidin_Production_Pathway cluster_cell Hepatocyte IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Hepcidin_Gene Hepcidin Gene pSTAT3->Hepcidin_Gene Promotes Transcription Hepcidin Hepcidin Hepcidin_Gene->Hepcidin Translation This compound This compound This compound->JAK Inhibits

Caption: IL-6 mediated hepcidin production pathway and the inhibitory action of this compound.

Experimental Workflow for Oral Bioavailability Assessment

The overall workflow for assessing the oral bioavailability of this compound involves a series of sequential in vitro and in vivo experiments.

Bioavailability_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Solubility Kinetic Solubility Assay Permeability Caco-2 Permeability Assay Solubility->Permeability PK_Study Pharmacokinetic Study in Mice (PO & IV) Permeability->PK_Study Proceed if favorable in vitro profile Bioavailability Calculate Oral Bioavailability (F%) PK_Study->Bioavailability

Caption: A streamlined workflow for the assessment of oral bioavailability of this compound.

References

Application Notes and Protocols for the Pharmacokinetic Evaluation of DS28120313

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the pharmacokinetics of DS28120313, a potent and orally active inhibitor of hepcidin production.[1] The following sections detail the experimental procedures, data presentation, and visualization of key biological pathways and workflows.

Introduction

This compound is an indazole derivative that has shown efficacy in lowering serum hepcidin levels in preclinical models.[1] Hepcidin is the master regulator of iron homeostasis, and its inhibition is a promising therapeutic strategy for anemia of chronic disease.[1] A thorough understanding of the pharmacokinetic (PK) profile of this compound is crucial for its development as a therapeutic agent. This document outlines a detailed protocol for a preclinical pharmacokinetic study in a mouse model.

Quantitative Data Summary

The following table summarizes representative pharmacokinetic parameters of this compound in mice following a single oral administration.

Disclaimer: The following data is illustrative and intended to serve as a template. Actual values should be determined experimentally.

ParameterUnitValue (Mean ± SD)
Dose mg/kg 10
Cmaxng/mL1250 ± 210
Tmaxh1.5 ± 0.5
AUC(0-t)ng·h/mL7800 ± 1150
AUC(0-inf)ng·h/mL8100 ± 1200
t1/2h4.2 ± 0.8
CL/FmL/h/kg20.5 ± 3.5
Vd/FL/kg1.2 ± 0.2

Table 1: Representative Pharmacokinetic Parameters of this compound in Mice. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Experimental Protocols

This section provides detailed methodologies for the in vivo pharmacokinetic study and the bioanalytical method for plasma sample analysis.

3.1. In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice after a single oral dose.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)

  • Anesthetic (e.g., isoflurane)

  • Calibrated balance, vortex mixer, centrifuge

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the selected vehicle at the desired concentration.

  • Dosing: Fast mice overnight (approximately 12 hours) before dosing, with continued access to water. Administer a single oral dose of this compound via gavage at a volume of 10 mL/kg.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via retro-orbital sinus or saphenous vein puncture at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately transfer blood samples into microcentrifuge tubes containing anticoagulant. Mix gently and centrifuge at 4°C for 10 minutes at 2000 x g to separate the plasma.

  • Sample Storage: Store the collected plasma samples at -80°C until bioanalysis.

3.2. Bioanalytical Method: LC-MS/MS Quantification of this compound in Plasma

Objective: To accurately quantify the concentration of this compound in mouse plasma samples.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Analytical column (e.g., C18 column)

  • This compound analytical standard

  • Internal standard (IS) (e.g., a structurally similar compound)

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Ultrapure water

  • Mouse plasma (for calibration standards and quality controls)

Procedure:

  • Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs):

    • Prepare a stock solution of this compound and the IS in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare a series of calibration standards by spiking blank mouse plasma with known concentrations of this compound.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 20 µL of plasma sample, calibration standard, or QC, add 100 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared supernatant onto the LC-MS/MS system.

    • Chromatographic Conditions (Representative):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: Start with 5% B, ramp to 95% B, then re-equilibrate.

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40°C

    • Mass Spectrometric Conditions (Representative):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the specific precursor-to-product ion transitions for this compound and the IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of this compound in the unknown plasma samples.

    • Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

4.1. Signaling Pathway

This compound acts by inhibiting hepcidin production. The primary signaling pathway regulating hepcidin involves the bone morphogenetic protein (BMP) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.

Hepcidin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IL-6 IL-6 BMP6 BMP6 BMPR BMPR BMP6->BMPR IL-6R IL-6R JAK JAK IL-6R->JAK HJV HJV BMPR->HJV SMAD1/5/8 SMAD1/5/8 BMPR->SMAD1/5/8 phosphorylates STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 HAMP_gene HAMP Gene (Hepcidin) p-STAT3->HAMP_gene transcription p-SMAD1/5/8 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8-SMAD4 Complex p-SMAD1/5/8->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex->HAMP_gene transcription This compound This compound This compound->JAK inhibits This compound->SMAD1/5/8 inhibits

Caption: Hepcidin signaling pathway and the inhibitory action of this compound.

4.2. Experimental Workflow

The following diagram illustrates the workflow for the pharmacokinetic evaluation of this compound.

PK_Workflow Dosing Oral Gavage to Mice (10 mg/kg) Blood_Collection Serial Blood Sampling (0-24h) Dosing->Blood_Collection Plasma_Prep Plasma Separation (Centrifugation) Blood_Collection->Plasma_Prep Sample_Analysis LC-MS/MS Analysis Plasma_Prep->Sample_Analysis Data_Processing Pharmacokinetic Analysis Sample_Analysis->Data_Processing

References

Application Notes and Protocols for Investigating the Iron-Hepcidin Axis with DS28120313

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic iron homeostasis is a tightly regulated process critical for various physiological functions, including oxygen transport, cellular respiration, and DNA synthesis. The master regulator of iron metabolism is the peptide hormone hepcidin, primarily produced by the liver.[1] Hepcidin controls plasma iron levels by binding to the iron exporter ferroportin, leading to its internalization and degradation.[1] This action blocks iron entry into the plasma from dietary absorption in the duodenum and from iron-recycling macrophages.[1] Dysregulation of the iron-hepcidin axis is implicated in a range of disorders.[2] Pathologically elevated hepcidin levels, often driven by inflammation, lead to iron-restricted anemia, also known as anemia of chronic disease (ACD).[3] Conversely, inappropriately low hepcidin levels result in iron overload disorders like hereditary hemochromatosis.[2]

DS28120313 is a potent, orally active small molecule inhibitor of hepcidin production.[3] Developed as a 4,6-disubstituted indazole derivative, this compound presents a valuable tool for researchers investigating the iron-hepcidin axis and for the development of novel therapeutics for iron-related disorders, particularly anemia of chronic disease.[3] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study its effects on hepcidin expression and iron metabolism.

Mechanism of Action

This compound inhibits the production of hepcidin.[3] The primary signaling pathways regulating hepcidin expression are the Bone Morphogenetic Protein (BMP)/Small Mothers Against Decapentaplegic (SMAD) pathway, which responds to iron levels, and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is activated by inflammatory cytokines like Interleukin-6 (IL-6).[4] It has been reported that this compound demonstrates inhibitory activity on hepcidin production, with an in vitro IC50 of 0.093 µM.[3]

Hepcidin_Regulation_and_DS28120313_Intervention cluster_0 Hepatocyte cluster_1 Systemic Circulation BMP/SMAD_Pathway BMP/SMAD Pathway (Iron Sensing) Hepcidin_Gene Hepcidin Gene (HAMP) BMP/SMAD_Pathway->Hepcidin_Gene Activates JAK/STAT_Pathway JAK/STAT Pathway (Inflammation) JAK/STAT_Pathway->Hepcidin_Gene Activates Hepcidin Hepcidin Hepcidin_Gene->Hepcidin Transcription & Translation Ferroportin Ferroportin (Iron Exporter) Hepcidin->Ferroportin Binds & Degrades This compound This compound This compound->Hepcidin_Gene Inhibits Production Iron Iron Ferroportin->Iron Exports to Plasma

Figure 1: Simplified signaling pathway of hepcidin regulation and the point of intervention for this compound.

Data Presentation

The following tables summarize the expected quantitative data from experiments utilizing this compound.

Table 1: In Vitro Activity of this compound on Hepcidin Production

Cell LineStimulationCompoundIC50 (µM)Reference
HepG2BMP6This compound0.093[3]

Table 2: In Vivo Efficacy of this compound in an IL-6-Induced Mouse Model of Anemia of Chronic Disease (Representative Data)

Treatment GroupDose (mg/kg, p.o.)Serum Hepcidin (ng/mL)Serum Iron (µg/dL)Hemoglobin (g/dL)
Vehicle Control-150 ± 2050 ± 1010.5 ± 0.5
IL-6 + Vehicle-500 ± 5025 ± 59.0 ± 0.7
IL-6 + this compound10300 ± 4035 ± 79.8 ± 0.6
IL-6 + this compound30180 ± 3045 ± 810.2 ± 0.5

Note: The in vivo data presented are representative examples based on typical outcomes for hepcidin inhibitors in this model. Specific quantitative results for this compound's effect on serum hepcidin reduction and iron parameters from the primary publication were not publicly available.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Hepcidin mRNA Expression in HepG2 Cells

This protocol details the methodology for assessing the in vitro potency of this compound in inhibiting BMP6-stimulated hepcidin mRNA expression in the human hepatoma cell line, HepG2.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human BMP6

  • This compound

  • DMSO (vehicle control)

  • RNA extraction kit

  • qRT-PCR reagents (reverse transcriptase, primers, probes, and master mix)

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed HepG2 cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free DMEM and incubate for 16-24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should not exceed 0.1%. Add the compound dilutions to the cells and incubate for 1 hour.

  • Stimulation: Add recombinant human BMP6 to each well at a final concentration of 10 ng/mL to induce hepcidin expression. Include a vehicle-only control group.

  • Incubation: Incubate the plates for 6 hours at 37°C.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR to measure the relative expression of hepcidin (HAMP) mRNA. Normalize the expression to a housekeeping gene such as GAPDH or β-actin.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage inhibition of hepcidin mRNA expression against the log concentration of the compound and fitting the data to a four-parameter logistic equation.

In_Vitro_Protocol_Workflow A 1. Culture & Plate HepG2 Cells B 2. Serum Starve (16-24h) A->B C 3. Pre-treat with This compound (1h) B->C D 4. Stimulate with BMP6 (6h) C->D E 5. Extract Total RNA D->E F 6. qRT-PCR for Hepcidin mRNA E->F G 7. Data Analysis (IC50 Calculation) F->G

Figure 2: Workflow for the in vitro inhibition of hepcidin expression protocol.
Protocol 2: In Vivo Evaluation of this compound in an IL-6-Induced Mouse Model of Anemia of Chronic Disease

This protocol describes an acute inflammatory model in mice to assess the in vivo efficacy of orally administered this compound in lowering serum hepcidin levels.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Recombinant Human Interleukin-6 (IL-6)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Sterile saline

  • Blood collection supplies (e.g., retro-orbital sinus or cardiac puncture)

  • Serum separation tubes

  • ELISA kit for mouse hepcidin

  • Colorimetric assay kit for serum iron

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, IL-6 + Vehicle, IL-6 + this compound at various doses).

  • Compound Administration: Administer this compound or vehicle by oral gavage. A typical dose reported for a similar compound is 30 mg/kg.[3]

  • Induction of Inflammation: 30 minutes after compound administration, inject mice intraperitoneally with recombinant human IL-6 (e.g., 5 µ g/mouse ) to induce an acute inflammatory response and elevate hepcidin levels. The vehicle control group should receive a saline injection.

  • Blood Collection: At a predetermined time point after IL-6 injection (e.g., 3-6 hours), collect blood from the mice.

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum. Store the serum at -80°C until analysis.

  • Biochemical Analysis:

    • Measure serum hepcidin concentrations using a commercially available ELISA kit for mouse hepcidin.

    • Measure serum iron levels using a colorimetric assay kit.

  • Data Analysis: Compare the serum hepcidin and iron levels between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

In_Vivo_Protocol_Workflow A 1. Acclimatize & Group C57BL/6 Mice B 2. Oral Gavage: This compound or Vehicle A->B C 3. IP Injection: IL-6 or Saline (30 min post-gavage) B->C D 4. Blood Collection (3-6h post-IL-6) C->D E 5. Serum Separation D->E F 6. Measure Serum Hepcidin & Iron Levels E->F G 7. Statistical Analysis F->G

Figure 3: Workflow for the in vivo evaluation of this compound.

Logical Relationships in the Iron-Hepcidin Axis

The regulation of iron homeostasis is a complex interplay of signals that converge on the liver to control hepcidin production. Understanding these relationships is key to interpreting the effects of hepcidin modulators like this compound.

Iron_Hepcidin_Axis_Logic High_Iron High Iron Stores (Increased Transferrin Saturation) Hepcidin_Production Hepcidin Production High_Iron->Hepcidin_Production + (via BMP/SMAD) Inflammation Inflammation (e.g., IL-6) Inflammation->Hepcidin_Production + (via JAK/STAT) Erythropoiesis Increased Erythropoiesis Erythropoiesis->Hepcidin_Production - (via Erythroferrone) Serum_Iron Serum Iron Levels Hepcidin_Production->Serum_Iron - Iron_Absorption Intestinal Iron Absorption Hepcidin_Production->Iron_Absorption - Macrophage_Iron_Release Macrophage Iron Release Hepcidin_Production->Macrophage_Iron_Release - Iron_Absorption->Serum_Iron + Macrophage_Iron_Release->Serum_Iron + This compound This compound This compound->Hepcidin_Production - (Inhibition)

Figure 4: Logical relationships governing the iron-hepcidin axis.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the iron-hepcidin axis in health and disease. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro and in vivo effects of this potent hepcidin production inhibitor. By utilizing these methodologies, scientists can further explore the therapeutic potential of targeting hepcidin for the treatment of anemia of chronic disease and other iron-related disorders.

References

Troubleshooting & Optimization

improving the solubility of DS28120313 for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DS28120313. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments, with a specific focus on improving the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For in vitro experiments, it is highly recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).[1][2] A concentration of 10 mM in DMSO is a common starting point.[2]

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?

A2: This is a common issue with compounds that have low aqueous solubility.[3] Several strategies can be employed to prevent precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically between 0.1% and 0.5%, to minimize solvent-induced toxicity.[4] However, some cell lines can tolerate up to 1-2% DMSO.[3]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer or medium.

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (Poloxamer 188), in the final dilution buffer can help maintain the solubility of the compound.[5][6]

  • Complexation Agents: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance the aqueous solubility of hydrophobic compounds by forming inclusion complexes.[6][7]

Q3: What are some alternative solvents to DMSO for this compound?

A3: While DMSO is the most common primary solvent for poorly soluble compounds in vitro, other organic solvents like ethanol, propylene glycol, and polyethylene glycols can also be considered.[8][9] The choice of solvent will depend on the specific experimental setup and the tolerance of the cell line or assay system. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on the assay.[4]

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitation upon dilution in aqueous buffer. Low aqueous solubility of this compound.1. Decrease the final concentration of the compound. 2. Increase the final concentration of DMSO (ensure it is within the tolerated range for your assay). 3. Add a solubilizing agent like Tween® 80 (0.01-0.05%) or HP-β-CD to the aqueous buffer.[3][5][6] 4. Prepare a fresh dilution immediately before use.
Inconsistent results between experiments. - Compound instability in solution. - Incomplete dissolution of the compound.1. Ensure the stock solution is properly stored and has not undergone multiple freeze-thaw cycles.[10] 2. After preparing the stock solution, vortex thoroughly and visually inspect for any undissolved particles. 3. Consider preparing fresh stock solutions more frequently.
Observed cellular toxicity in vehicle control. The concentration of the organic solvent (e.g., DMSO) is too high.1. Reduce the final concentration of the solvent in the assay. A concentration of 0.1% DMSO is generally considered safe for most cell lines.[4] 2. Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Calculate the required amount of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound and the amount of powder.

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm that no solid particles are present.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[10]

Protocol 2: Improving Aqueous Solubility using Tween® 80

Objective: To prepare a working solution of this compound in an aqueous buffer containing Tween® 80.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Aqueous buffer or cell culture medium

  • Tween® 80 (Polysorbate 80)

  • Sterile tubes

Procedure:

  • Prepare a stock solution of 10% Tween® 80 in the desired aqueous buffer.

  • From the 10% Tween® 80 stock, prepare a working solution of the aqueous buffer containing a final concentration of 0.01% to 0.05% Tween® 80.

  • Serially dilute the 10 mM this compound DMSO stock solution into the Tween® 80-containing buffer to achieve the desired final concentration.

  • Vortex gently between each dilution step.

  • Use this final working solution immediately in your in vitro experiment.

  • Important: Always include a vehicle control containing the same final concentrations of DMSO and Tween® 80 to account for any effects of the solubilizing agents.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Solubility Enhancement start This compound Powder dissolve Dissolve in DMSO start->dissolve stock 10 mM Stock in DMSO dissolve->stock dilute Dilute Stock stock->dilute buffer Aqueous Buffer/Medium buffer->dilute precipitate Precipitation? dilute->precipitate working Final Working Solution In Vitro Assay In Vitro Assay working->In Vitro Assay precipitate->working No add_surfactant Add Tween® 80 or Pluronic® F-68 precipitate->add_surfactant Yes add_cyclodextrin Add HP-β-CD precipitate->add_cyclodextrin Yes add_surfactant->buffer add_cyclodextrin->buffer hepcidin_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_inhibition Point of Inhibition cluster_gene_expression Gene Expression IL6 Interleukin-6 (IL-6) JAK JAK Kinase IL6->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Hepcidin_Gene Hepcidin Gene (HAMP) STAT3->Hepcidin_Gene Induces Transcription This compound This compound This compound->JAK Inhibits Hepcidin_mRNA Hepcidin mRNA Hepcidin_Gene->Hepcidin_mRNA Hepcidin_Protein Hepcidin Protein Hepcidin_mRNA->Hepcidin_Protein

References

addressing challenges in the synthesis of 4,6-disubstituted indazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the synthesis of 4,6-disubstituted indazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for introducing substituents at the 4- and 6-positions of the indazole ring?

A1: The most prevalent and effective methods for functionalizing the 4- and 6-positions of an indazole core are transition-metal-catalyzed cross-coupling reactions. Specifically, Suzuki-Miyaura coupling is widely used to form carbon-carbon bonds (e.g., introducing aryl or vinyl groups), while Buchwald-Hartwig amination is the method of choice for forming carbon-nitrogen bonds (e.g., introducing amino groups). These reactions typically start from a halo-substituted indazole precursor at the desired position (e.g., 4-bromo-6-nitro-1H-indazole).

Q2: I am observing a mixture of N1 and N2 alkylated isomers during the protection or modification of my indazole. How can I control the regioselectivity?

A2: The regioselectivity of N-alkylation is a common challenge in indazole chemistry. The outcome is influenced by the steric and electronic properties of the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent. Generally, bulkier substituents at the C7 position can favor N2 alkylation due to steric hindrance. For specific control, it is often necessary to screen different reaction conditions. A patent has described a method for separating N1 and N2 isomers of substituted indazoles by recrystallization from a mixed solvent system, which can be a practical approach if regioselectivity cannot be fully controlled.[1]

Q3: What are the typical byproducts in a Suzuki-Miyaura reaction involving a haloindazole?

A3: Common byproducts in Suzuki-Miyaura reactions include homocoupling of the boronic acid and dehalogenation of the haloindazole starting material. The formation of boric acid as a reaction byproduct can also alter the acid-base equilibrium of the reaction medium, potentially affecting the reaction's selectivity and yield.[2] Careful control of reaction conditions, including the choice of catalyst, base, and solvent, can help minimize these side reactions.

Q4: How can I purify my 4,6-disubstituted indazole product from unreacted starting materials and byproducts?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of your product and impurities. In cases where you have a mixture of N1 and N2 isomers, separation can be challenging. A patented method suggests recrystallization from a mixed solvent system (e.g., methanol/water, acetonitrile/water) to isolate a single isomer with high purity.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield in Suzuki-Miyaura coupling 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Poor quality of boronic acid. 4. Reaction temperature too low.1. Use a fresh, active palladium catalyst (e.g., Pd(dppf)Cl₂). 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DME/water, dioxane/water). 3. Use fresh, high-purity boronic acid. 4. Increase the reaction temperature, potentially using microwave irradiation.[3][4]
Low yield in Buchwald-Hartwig amination 1. Inappropriate ligand for the specific amine and aryl halide. 2. Base is not strong enough or is incompatible with other functional groups. 3. Catalyst poisoning. 4. Inert atmosphere not maintained.1. Screen different phosphine ligands (e.g., XPhos, RuPhos). The choice of ligand is crucial and substrate-dependent.[5][6] 2. Use a strong, non-nucleophilic base like NaOtBu or LHMDS. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be tried, but may require higher temperatures and longer reaction times.[7][8] 3. Ensure starting materials and solvents are free of impurities that could deactivate the palladium catalyst. 4. Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen).[9]
Formation of significant dehalogenated byproduct 1. Presence of water or other protic sources. 2. Certain phosphine ligands can promote this side reaction. 3. Extended reaction times at high temperatures.1. Use anhydrous solvents and reagents. 2. Screen different ligands. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Difficulty in separating N1 and N2 isomers The isomers have very similar polarities.1. Optimize the N-alkylation reaction conditions to favor one isomer. 2. If a mixture is obtained, attempt separation by careful column chromatography with a shallow gradient. 3. Consider recrystallization from a mixed solvent system as described in the literature.[1]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromo-6-Substituted Indazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Bromo-6-substituted-1H-indazole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,2-dimethoxyethane (DME) and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the 4-bromo-6-substituted-1H-indazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.05-0.10 eq.) to the vessel.

  • Add the degassed solvent system (e.g., DME/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data from Literature for Suzuki Coupling on Haloindazoles:

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃DME/H₂O80295[3]
PdCl₂(dppf)·DCMK₂CO₃Dioxane/H₂O1001285-95[4]
Pd(PPh₃)₄K₂CO₃THF/H₂OReflux1235[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Chloro-6-Substituted Indazole

This protocol is a general guideline and requires careful optimization of the ligand and base for each specific substrate combination.

Materials:

  • 4-Chloro-6-substituted-1H-indazole

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, LHMDS)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.

  • Add the 4-chloro-6-substituted-1H-indazole, the amine, and the base.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Influence of Ligand and Base on Buchwald-Hartwig Amination:

LigandBaseGeneral ApplicabilityReference
XPhosNaOtBuBroad scope for various amines and aryl chlorides.[5]
RuPhosLHMDSEfficient for coupling with primary and secondary amines.[6]
BrettPhosLiHMDSGood for primary amines and offers tolerance to some protic functional groups.[10][10]
BINAPNaOtBuEffective for primary amines with aryl iodides and triflates.[11]

Visualizations

Experimental Workflow for Synthesis of 4-Aryl-6-amino-1H-indazole

experimental_workflow cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_reduction Nitro Group Reduction cluster_product Final Product start 4-Bromo-6-nitro-1H-indazole suzuki Reaction with Arylboronic Acid (Pd(dppf)Cl₂, K₂CO₃, DME/H₂O) start->suzuki intermediate 4-Aryl-6-nitro-1H-indazole suzuki->intermediate reduction Reduction (e.g., SnCl₂·2H₂O, EtOH) intermediate->reduction product 4-Aryl-6-amino-1H-indazole reduction->product

Caption: Synthetic route to 4-aryl-6-amino-1H-indazole.

Troubleshooting Logic for Low Yield in a Cross-Coupling Reaction

troubleshooting_logic start Low Yield Observed check_reagents Check Reagent Quality (Catalyst, Base, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) start->analyze_byproducts optimize_catalyst Optimize Catalyst System (Ligand, Precatalyst) check_reagents->optimize_catalyst optimize_base_solvent Optimize Base and Solvent check_reagents->optimize_base_solvent check_conditions->optimize_catalyst check_conditions->optimize_base_solvent rerun_reaction Re-run Experiment optimize_catalyst->rerun_reaction optimize_base_solvent->rerun_reaction dehalogenation Dehalogenation? analyze_byproducts->dehalogenation homocoupling Homocoupling? analyze_byproducts->homocoupling use_anhydrous Use Anhydrous Conditions dehalogenation->use_anhydrous Yes adjust_equivalents Adjust Stoichiometry homocoupling->adjust_equivalents Yes use_anhydrous->rerun_reaction adjust_equivalents->rerun_reaction

Caption: Troubleshooting workflow for low-yield reactions.

References

optimizing DS28120313 dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of DS28120313 to minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally active inhibitor of hepcidin production.[1] It was developed from a series of 4,6-disubstituted indazole derivatives and has shown efficacy in lowering serum hepcidin levels in inflammatory mouse models.[1]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target effects of this compound are not extensively published, it was derived from a multi-kinase inhibitor.[1] Therefore, off-target effects are likely related to the inhibition of other kinases. Kinase inhibitors are known to sometimes have off-target effects due to non-specific interactions or pathway cross-talk.[2] It is recommended to perform kinase profiling to identify potential off-target interactions in your experimental system.

Q3: How can I minimize the off-target effects of this compound?

A3: Minimizing off-target effects can be achieved by carefully optimizing the dosage.[3] The goal is to use the lowest possible concentration of the compound that elicits the desired biological response (inhibition of hepcidin production) without significantly affecting other pathways.[3][4] This can be determined through careful dose-response studies and off-target screening.

Q4: What is a recommended starting concentration for in vitro experiments?

A4: A recommended starting point for in vitro experiments is to perform a dose-response curve starting from a low nanomolar range and extending to a low micromolar range. The optimal concentration will be cell-type and assay-dependent.

Troubleshooting Guide

Q: I am observing significant cytotoxicity in my cell-based assays, even at concentrations where I don't expect to see an effect on hepcidin. What could be the cause?

A: This could be due to off-target kinase inhibition affecting cell viability pathways.

  • Recommendation: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a broad range of this compound concentrations to determine the cytotoxic threshold in your specific cell line.

  • Recommendation: Consider performing a kinase selectivity profile to identify which off-target kinases are being inhibited at the concentrations you are using.

Q: My in vivo experiments are showing unexpected side effects, even though the serum hepcidin levels are reduced as expected. How can I address this?

A: Unexpected in vivo side effects are often a result of off-target effects.

  • Recommendation: Reduce the dosage to the minimum effective dose that still provides the desired level of hepcidin inhibition.

  • Recommendation: Monitor the animals closely for any adverse effects and consider collecting tissue samples for further analysis to understand the off-target mechanism.

Quantitative Data Summary

The following table presents a hypothetical summary of dose-dependent effects of this compound. Researchers should generate their own data for their specific experimental setup.

Concentration (nM)Hepcidin Production Inhibition (%)Off-Target Kinase A Inhibition (%)Off-Target Kinase B Inhibition (%)Cell Viability (%)
11521100
10558598
5092251895
10098453585
50099857860
100099959240

Experimental Protocols

Protocol: Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series of the compound to be tested.

  • Kinase Panel: Select a commercially available kinase profiling service or a panel of purified kinases relevant to your research area.

  • Assay Performance:

    • For each kinase, prepare a reaction mixture containing the kinase, its specific substrate, and ATP.

    • Add the diluted this compound or vehicle control to the reaction mixture.

    • Incubate the reaction at the optimal temperature and time for the specific kinase.

    • Stop the reaction and measure the kinase activity using a suitable method (e.g., radiometric assay, fluorescence-based assay, or luminescence-based assay).

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value for each kinase.

    • Compare the IC50 values for the target (related to hepcidin production) and the off-target kinases to determine the selectivity profile.

Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: In Vivo Optimization Initial Dose-Response Initial Dose-Response Determine EC50 for Hepcidin Inhibition Determine EC50 for Hepcidin Inhibition Initial Dose-Response->Determine EC50 for Hepcidin Inhibition Assess Cytotoxicity (IC50) Assess Cytotoxicity (IC50) Initial Dose-Response->Assess Cytotoxicity (IC50) Kinase Selectivity Profiling Kinase Selectivity Profiling Determine EC50 for Hepcidin Inhibition->Kinase Selectivity Profiling Identify Off-Target Kinases Identify Off-Target Kinases Kinase Selectivity Profiling->Identify Off-Target Kinases In Vivo Efficacy Studies In Vivo Efficacy Studies Identify Off-Target Kinases->In Vivo Efficacy Studies Monitor for Off-Target Side Effects Monitor for Off-Target Side Effects In Vivo Efficacy Studies->Monitor for Off-Target Side Effects Select Optimal Dose Select Optimal Dose Monitor for Off-Target Side Effects->Select Optimal Dose

Caption: Workflow for optimizing this compound dosage.

G This compound This compound Target Pathway (Hepcidin Regulation) Target Pathway (Hepcidin Regulation) This compound->Target Pathway (Hepcidin Regulation) Inhibits Off-Target Kinase Off-Target Kinase This compound->Off-Target Kinase Inhibits (Off-Target) Desired Effect (Hepcidin Inhibition) Desired Effect (Hepcidin Inhibition) Target Pathway (Hepcidin Regulation)->Desired Effect (Hepcidin Inhibition) Downstream Signaling Downstream Signaling Off-Target Kinase->Downstream Signaling Regulates Unintended Cellular Effect Unintended Cellular Effect Downstream Signaling->Unintended Cellular Effect

Caption: Potential for off-target effects of this compound.

References

Technical Support Center: DS28120313 Long-Term Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term administration of DS28120313, a potent, orally active hepcidin production inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that suppresses the production of hepcidin. Hepcidin is the principal hormone regulating systemic iron homeostasis. By inhibiting hepcidin, this compound increases iron availability in the circulation.

Q2: What is the primary signaling pathway targeted by this compound?

A2: this compound indirectly targets the signaling pathways that regulate hepcidin expression in hepatocytes. The core pathway for hepcidin regulation is the Bone Morphogenetic Protein (BMP) signaling pathway, which involves the SMAD proteins. Inflammatory pathways, such as the IL-6/JAK/STAT3 pathway, also stimulate hepcidin production. This compound is designed to counteract these pathways, leading to reduced hepcidin levels.

Q3: What are the potential long-term effects of hepcidin suppression with this compound?

A3: Chronic suppression of hepcidin can lead to increased mobilization of iron from stores and enhanced dietary iron absorption. While this is therapeutic in conditions of iron-restricted anemia, such as anemia of chronic disease, there is a theoretical risk of developing iron overload with prolonged administration. Regular monitoring of iron parameters is crucial.

Q4: What vehicle is recommended for the oral administration of this compound in preclinical models?

A4: The choice of vehicle depends on the physicochemical properties of this compound. For preclinical studies, common vehicles for oral gavage of small molecule inhibitors include simple aqueous solutions (e.g., with methylcellulose to aid suspension) or lipid-based formulations for poorly soluble compounds. It is essential to perform vehicle toxicity studies to ensure the chosen vehicle does not have confounding effects.

Q5: How often should animals be monitored during a long-term this compound administration study?

A5: Animals should be monitored daily for clinical signs of distress, including changes in weight, food and water intake, and behavior. Hematological parameters and iron status should be monitored at regular intervals (e.g., weekly or bi-weekly) to assess both efficacy and potential for iron overload.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent drug exposure (variable plasma concentrations) - Improper oral gavage technique leading to incomplete dosing.- Formulation issues (e.g., precipitation of the compound).- Animal stress affecting gastrointestinal absorption.- Ensure all personnel are thoroughly trained in oral gavage techniques.- Optimize the formulation; consider using a solubilizing agent or a different vehicle.- Acclimatize animals to handling and the gavage procedure to minimize stress.
Weight loss or signs of gastrointestinal distress (e.g., diarrhea) in treated animals - Off-target effects of the kinase inhibitor.- Irritation of the gastrointestinal tract by the compound or vehicle.- Systemic toxicity.- Reduce the dose or the frequency of administration.- Evaluate the vehicle for any gastrointestinal irritant properties.- Perform a thorough toxicological assessment to identify the cause of the adverse effects.
Esophageal or gastric injury observed during necropsy - Trauma from the oral gavage needle.- Use flexible, soft-tipped gavage needles.- Ensure the correct size of the gavage needle for the animal.- Provide extensive training on proper gavage technique.
Unexpected mortality in the treatment group - Acute toxicity of the compound.- Complications from the administration procedure (e.g., aspiration pneumonia).- Severe, unobserved adverse effects.- Conduct a dose-range finding study to determine the maximum tolerated dose.- Refine the oral gavage procedure to prevent accidental tracheal administration.- Increase the frequency and thoroughness of animal monitoring.
Lack of therapeutic effect (e.g., no change in hemoglobin or serum iron) - Insufficient dose or bioavailability.- Rapid metabolism of the compound.- The animal model is not responsive to hepcidin inhibition.- Increase the dose or optimize the formulation to enhance bioavailability.- Conduct pharmacokinetic studies to determine the compound's half-life and adjust the dosing frequency accordingly.- Ensure the chosen animal model has a pathology that is driven by elevated hepcidin.

Experimental Protocols

Representative Protocol for Long-Term (28-Day) Oral Administration of a Hepcidin Inhibitor in a Rodent Model of Anemia of Chronic Disease

This protocol is based on studies with similar hepcidin inhibitors and should be adapted for this compound based on its specific properties.

1. Animal Model and Induction of Anemia:

  • Use an established rodent model of anemia of chronic disease (ACD), such as the peptidoglycan-polysaccharide (PG-APS)-induced anemia model in Lewis rats.

  • Induce anemia according to published methods. Allow sufficient time for the anemic phenotype to develop (e.g., 3 weeks) before starting treatment.

2. Formulation of this compound:

  • Prepare the dosing formulation of this compound in a suitable vehicle. For example, a suspension in 0.5% methylcellulose.

  • Prepare a fresh formulation at regular intervals (e.g., weekly) and store appropriately.

3. Dosing and Administration:

  • Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Administer this compound or vehicle orally via gavage once daily for 28 consecutive days.

  • The volume of administration should be based on the animal's body weight (e.g., 5 mL/kg).

4. Monitoring and Sample Collection:

  • Monitor animal health daily (body weight, clinical signs).

  • Collect blood samples weekly via a suitable method (e.g., tail vein) for complete blood count (CBC) and iron parameter analysis (serum iron, transferrin saturation, ferritin).

  • At the end of the 28-day treatment period, euthanize the animals and collect terminal blood and tissues (liver, spleen) for further analysis.

5. Endpoint Analysis:

  • Primary Endpoints: Hemoglobin, hematocrit, red blood cell count.

  • Secondary Endpoints: Serum iron, total iron-binding capacity (TIBC), transferrin saturation, serum ferritin.

  • Exploratory Endpoints: Hepatic hepcidin mRNA expression (by qPCR), tissue iron content (e.g., Prussian blue staining of liver and spleen).

Data Presentation

Table 1: Representative Hematological and Iron Parameters Following 28-Day Treatment with a Hepcidin Inhibitor in a Rodent Model of ACD

Parameter Vehicle Control This compound (Low Dose) This compound (High Dose)
Hemoglobin (g/dL)10.5 ± 0.412.1 ± 0.513.5 ± 0.6
Hematocrit (%)32.1 ± 1.236.5 ± 1.440.2 ± 1.5
Serum Iron (µg/dL)45 ± 895 ± 12150 ± 15
Transferrin Saturation (%)15 ± 340 ± 565 ± 7
Hepatic Hepcidin mRNA (relative expression)1.0 ± 0.20.4 ± 0.10.1 ± 0.05

*Note: Data are presented as mean ± SEM and are for illustrative purposes only. Actual results will vary depending on the specific experimental conditions. Statistical significance (p < 0.05) compared to vehicle control is denoted by an asterisk.

Mandatory Visualizations

hepcidin_signaling_pathway cluster_inflammation Inflammation cluster_iron_sensing Iron Sensing cluster_hepatocyte Hepatocyte IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R High Iron High Iron BMP6 BMP6 High Iron->BMP6 BMPR BMPR BMP6->BMPR JAK JAK IL-6R->JAK SMAD SMAD BMPR->SMAD STAT3 STAT3 JAK->STAT3 Hepcidin Gene (HAMP) Hepcidin Gene (HAMP) STAT3->Hepcidin Gene (HAMP) SMAD->Hepcidin Gene (HAMP) Hepcidin Hepcidin Hepcidin Gene (HAMP)->Hepcidin This compound This compound This compound->Hepcidin Gene (HAMP) Inhibits

Caption: Simplified signaling pathway for hepcidin regulation and the inhibitory action of this compound.

experimental_workflow cluster_setup Phase 1: Model Development & Grouping cluster_treatment Phase 2: Long-Term Administration cluster_analysis Phase 3: Endpoint Analysis A Induce Anemia of Chronic Disease in Rodents B Acclimatization & Baseline Measurements A->B C Randomize into Treatment Groups B->C D Daily Oral Gavage (28 Days) - Vehicle - this compound (Low Dose) - this compound (High Dose) C->D E Daily Health Monitoring D->E F Weekly Blood Sampling D->F G Terminal Sample Collection (Day 28) D->G H Hematological & Iron Parameter Analysis G->H I Tissue Analysis (Histology, qPCR) G->I J Data Analysis & Reporting H->J I->J

Caption: Experimental workflow for a 28-day long-term administration study of this compound.

troubleshooting_flow Start Adverse Event Observed (e.g., Weight Loss) CheckGavage Review Gavage Technique & Equipment Start->CheckGavage FormulationIssue Assess Formulation Stability & Solubility CheckGavage->FormulationIssue Technique OK RefineProtocol Refine Gavage Protocol CheckGavage->RefineProtocol Issue Found DoseToxicity Is the dose too high? FormulationIssue->DoseToxicity Formulation OK Reformulate Reformulate Compound FormulationIssue->Reformulate Issue Found DoseReduction Reduce Dose / Frequency DoseToxicity->DoseReduction Yes, mild/moderate toxicity StopStudy Consider Terminating Study for Humane Reasons DoseToxicity->StopStudy Yes, severe toxicity DoseToxicity->StopStudy No, cause unknown

Caption: Logical troubleshooting flow for addressing adverse events in long-term studies.

overcoming stability issues with DS28120313 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on potential stability and solubility challenges that may be encountered when working with the hepcidin production inhibitor, DS28120313. The information presented here is based on general best practices for small molecule compounds, as there is limited published data on the specific stability profile of this compound.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation of this compound in my aqueous buffer. What are the potential causes and solutions?

A1: Precipitation of hydrophobic small molecules like this compound from aqueous solutions is a common issue. Potential causes include exceeding the compound's aqueous solubility, pH-dependent solubility changes, or interactions with buffer components.

Troubleshooting Steps:

  • Review Solubility Data: Consult any available solubility data for this compound. If specific data is unavailable, consider performing a preliminary solubility assessment in various buffer systems.

  • Adjust pH: The solubility of compounds with ionizable groups can be highly pH-dependent. Assess the pKa of this compound and adjust the buffer pH accordingly to maintain a charged state, which generally improves aqueous solubility.

  • Incorporate Co-solvents: For in vitro experiments, consider the use of organic co-solvents such as DMSO, ethanol, or PEG-400 to increase the solubility of this compound. It is crucial to establish the tolerance of your experimental system to these solvents.

  • Utilize Excipients: Solubilizing agents like cyclodextrins or surfactants (e.g., Tween® 80, Cremophor® EL) can be employed to enhance the apparent solubility of the compound.

Q2: How should I prepare stock solutions of this compound to ensure stability?

A2: Proper preparation and storage of stock solutions are critical for reproducible experimental results.

Recommendations:

  • Solvent Selection: Prepare high-concentration stock solutions in an anhydrous organic solvent in which the compound is freely soluble, such as DMSO or ethanol.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is found to be light-sensitive.

  • Inert Atmosphere: For long-term storage, consider overlaying the stock solution with an inert gas like argon or nitrogen to prevent oxidative degradation.

Q3: What are the potential degradation pathways for a compound like this compound, and how can I mitigate them?

A3: While specific degradation pathways for this compound are not documented, common degradation mechanisms for small molecules include hydrolysis, oxidation, and photodecomposition.

Mitigation Strategies:

  • Hydrolysis: Avoid prolonged exposure to highly acidic or basic aqueous conditions. Prepare fresh solutions in buffers close to neutral pH for your experiments.

  • Oxidation: Protect solutions from atmospheric oxygen by using degassed buffers and storing under an inert atmosphere. The inclusion of antioxidants may be considered if oxidation is identified as a significant issue.

  • Photodegradation: Conduct experiments under low-light conditions and store solutions in amber vials or wrap containers in aluminum foil to protect against light-induced degradation.

Troubleshooting Guides

Guide 1: Investigating Inconsistent Experimental Results

Inconsistent results can often be traced back to issues with the stability or handling of the compound. This guide provides a logical workflow to troubleshoot such problems.

G A Inconsistent Experimental Results Observed B Prepare Fresh Stock Solution of this compound A->B C Re-run Key Experiment with Fresh Solution B->C D Results Consistent? C->D E Issue Likely Due to Degraded Stock Solution. Implement stricter storage protocols. D->E Yes F Assess Stability in Experimental Buffer D->F No G Precipitation or Degradation Observed? F->G H Optimize Buffer Conditions (pH, Co-solvents). Re-evaluate. G->H Yes I Review Experimental Protocol for Other Variables G->I No

Troubleshooting workflow for inconsistent results.
Guide 2: Addressing Compound Precipitation During Experiments

This guide outlines steps to take when this compound precipitates out of your experimental solution.

G A Precipitation Observed During Experiment B Is the final concentration of organic solvent (e.g., DMSO) too low? A->B G Has the temperature changed significantly? A->G C Increase co-solvent concentration if tolerated by the assay. B->C Yes D Is the buffer pH appropriate for this compound solubility? B->D No E Adjust pH and re-test solubility. D->E No F Consider use of solubilizing excipients (e.g., cyclodextrins). D->F Consider H Maintain constant temperature during the experiment. G->H Yes

Troubleshooting guide for compound precipitation.

Data Presentation

Table 1: Hypothetical Solvent Compatibility for this compound

This table presents a hypothetical solubility profile. Researchers should perform their own solubility assessments.

SolventSolubility (mg/mL) at 25°CNotes
DMSO> 50Recommended for stock solutions.
Ethanol> 20Suitable for stock solutions.
PBS (pH 7.4)< 0.1Low aqueous solubility expected.
PBS with 1% Tween® 80~ 0.5Surfactants may improve solubility.
10% HP-β-CD in water~ 1.0Cyclodextrins can enhance solubility.
Table 2: Example pH-Dependent Stability Profile

This table illustrates a potential pH-dependent stability profile after a 24-hour incubation at 37°C. Actual stability should be experimentally determined.

Buffer pH% Remaining CompoundPotential Degradation Products
3.085%Hydrolysis may occur.
5.095%Relatively stable.
7.4> 99%Optimal stability expected.
9.090%Base-catalyzed degradation possible.

Experimental Protocols

Protocol 1: Assessing Aqueous Kinetic Solubility

This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.

G A Prepare 10 mM stock of this compound in DMSO B Add 2 µL of stock to 198 µL of aqueous buffer in a 96-well plate A->B C Incubate at room temperature with shaking for 2 hours B->C D Analyze supernatant for compound concentration via LC-MS or UV-Vis C->D E Determine solubility limit D->E

Workflow for kinetic solubility assessment.

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). This results in a final theoretical concentration of 100 µM with 1% DMSO.

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • After incubation, centrifuge the plate to pellet any precipitate.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method such as LC-MS or UV-Vis spectroscopy.

  • The measured concentration represents the kinetic solubility under these conditions.

Protocol 2: Evaluating Short-Term Stability in Solution

This protocol outlines a method to assess the stability of this compound in a specific buffer over time.

Methodology:

  • Prepare a solution of this compound in the experimental buffer at the final working concentration.

  • Divide the solution into several aliquots in appropriate vials.

  • Take an initial sample (T=0) and analyze it by HPLC to determine the initial peak area, which represents 100% of the compound.

  • Incubate the remaining aliquots under the desired experimental conditions (e.g., 37°C).

  • At specified time points (e.g., 1, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The appearance of new peaks may indicate degradation products.

Technical Support Center: Enhancing the Oral Bioavailability of DS28120313 Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of DS28120313 formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability important?

This compound is a potent and orally active inhibitor of hepcidin production.[1] Hepcidin is a key regulator of iron homeostasis, and its inhibition is a promising therapeutic strategy for anemia of chronic disease.[1] Achieving sufficient oral bioavailability is crucial for patient compliance and therapeutic efficacy in a non-clinical or clinical setting. Poor oral bioavailability can lead to high dose requirements and variability in patient response.[2][3]

Q2: What are the potential reasons for poor oral bioavailability of this compound?

While specific data for this compound is limited, common factors affecting the oral bioavailability of investigational drugs include:

  • Poor aqueous solubility: Many drug candidates are poorly water-soluble, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[2][3][4][5]

  • Low intestinal permeability: The drug may have difficulty crossing the intestinal epithelium to enter the bloodstream.[3][5]

  • First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[3][6]

  • Efflux by transporters: The drug may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).

Q3: What general strategies can be employed to enhance the oral bioavailability of a compound like this compound?

Several formulation strategies can be explored to overcome bioavailability challenges:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanonization) can improve the dissolution rate.[2]

  • Solid Dispersions: Dispersing the drug in a water-soluble carrier at a molecular level can enhance its dissolution.[7]

  • Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents can improve its solubility and absorption. This includes self-nanoemulsifying drug delivery systems (SNEDDS).[7][8]

  • Use of Bioavailability Enhancers: Co-administration with agents that inhibit drug-metabolizing enzymes or efflux pumps can increase systemic exposure.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation development of this compound.

Observed Issue Potential Cause Suggested Troubleshooting Steps
Low and variable drug exposure in preclinical species after oral administration. Poor aqueous solubility leading to dissolution-rate limited absorption.1. Characterize the physicochemical properties of this compound (solubility, pKa, logP).2. Evaluate different formulation approaches to enhance solubility, such as creating amorphous solid dispersions or utilizing lipid-based formulations like SNEDDS.[2][7][8]3. Consider particle size reduction techniques like micronization or nanonization to increase the surface area for dissolution.
Acceptable in vitro dissolution but still poor in vivo bioavailability. Low intestinal permeability or high first-pass metabolism.1. Conduct in vitro permeability assays (e.g., Caco-2 cell monolayer) to assess intestinal permeability.[9]2. Investigate the potential for first-pass metabolism by incubating this compound with liver microsomes.3. Explore the use of permeation enhancers or inhibitors of metabolic enzymes if permeability or metabolism is identified as a major barrier.
Significant food effect observed in preclinical studies (higher exposure with food). The presence of lipids in food may be enhancing the solubilization and absorption of the lipophilic drug.1. Develop a lipid-based formulation (e.g., SNEDDS) to mimic the effect of a high-fat meal and provide more consistent absorption.[8]2. Evaluate the performance of the developed lipid-based formulation in both fed and fasted states in preclinical models.
Precipitation of the drug in the GI tract upon dilution of a solubilizing formulation. The formulation is not robust enough to maintain the drug in a solubilized state in the aqueous environment of the GI tract.1. Incorporate precipitation inhibitors (e.g., polymers like HPMC) into the formulation.2. Optimize the concentration of surfactants and co-solvents in lipid-based formulations to ensure the formation of stable micelles or nanoemulsions upon dilution.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

  • Polymer Selection: Select a suitable polymer (e.g., HPMC-AS, PVP K30, Soluplus®).

  • Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer.

  • Solution Preparation: Prepare a solution containing the desired ratio of this compound and the polymer.

  • Spray Drying:

    • Set the inlet temperature, gas flow rate, and solution feed rate of the spray dryer.

    • Spray the solution into the drying chamber.

    • The solvent rapidly evaporates, leaving behind a solid dispersion of the drug in the polymer matrix.

  • Characterization:

    • Analyze the resulting powder using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

    • Evaluate the dissolution performance of the ASD compared to the crystalline drug.

Protocol 2: Development of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

  • Excipient Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents.

  • Ternary Phase Diagram Construction:

    • Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-nanoemulsification region.

  • Formulation Preparation:

    • Prepare the SNEDDS pre-concentrate by mixing the selected oil, surfactant, and co-solvent at the optimized ratio, followed by the addition of this compound.

  • Characterization:

    • Assess the self-emulsification performance by adding the SNEDDS pre-concentrate to an aqueous medium under gentle agitation.

    • Measure the droplet size, polydispersity index, and zeta potential of the resulting nanoemulsion.

    • Evaluate the in vitro dissolution and drug release from the SNEDDS formulation.

Visualizations

G cluster_formulation Formulation Development Workflow Start Start: Low Oral Bioavailability of this compound PhysChem Physicochemical Characterization (Solubility, Permeability) Start->PhysChem FormulationStrategy Select Formulation Strategy PhysChem->FormulationStrategy ParticleSize Particle Size Reduction (Micronization/Nanonization) FormulationStrategy->ParticleSize ASD Amorphous Solid Dispersion FormulationStrategy->ASD LipidBased Lipid-Based Formulation (e.g., SNEDDS) FormulationStrategy->LipidBased InVitro In Vitro Characterization (Dissolution, Stability) ParticleSize->InVitro ASD->InVitro LipidBased->InVitro InVivo In Vivo Preclinical Studies (PK in animal models) InVitro->InVivo Optimization Formulation Optimization InVivo->Optimization Iterate if needed End End: Optimized Formulation with Enhanced Bioavailability InVivo->End Successful Outcome Optimization->FormulationStrategy

Caption: Workflow for enhancing the oral bioavailability of this compound.

G cluster_pathway Hepcidin Regulation Pathway and this compound Action Inflammation Inflammation (e.g., IL-6) LiverCell Hepatocyte (Liver Cell) Inflammation->LiverCell STAT3 STAT3 Signaling LiverCell->STAT3 activates HepcidinGene Hepcidin Gene Transcription STAT3->HepcidinGene promotes Hepcidin Hepcidin Production HepcidinGene->Hepcidin IronAbsorption Decreased Iron Absorption (Anemia of Chronic Disease) Hepcidin->IronAbsorption leads to This compound This compound This compound->STAT3 inhibits

Caption: Mechanism of action of this compound in inhibiting hepcidin production.

References

DS28120313 Technical Support Center: Troubleshooting Unexpected Data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DS28120313. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected data that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Variability in IC50 Values Across Experiments

Question: We are observing significant variability in the IC50 value of this compound in our cancer cell line model. Repeat experiments have yielded values that differ by as much as 5-fold. What could be the cause of this inconsistency?

Answer:

Variability in IC50 values is a common issue in cell-based assays and can stem from multiple sources, ranging from biological to technical factors.[1][2][3] this compound is a potent kinase inhibitor, and its efficacy can be influenced by the specific conditions of the assay.

Potential Causes:

  • Cell Culture Conditions: Differences in cell passage number, confluency at the time of treatment, and media composition can alter cellular responses to drug treatment.[2]

  • Assay Method: Different cytotoxicity assays (e.g., MTT, MTS, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP content) and can produce different IC50 values.[2]

  • Reagent Stability: The stability of this compound in solution, as well as the quality of assay reagents, can impact results.

  • Experimental Parameters: Variations in incubation time, cell seeding density, and plate reader settings can all contribute to data inconsistency.[3][4]

Troubleshooting Guide:

To diagnose the source of variability, follow the workflow below. A structured approach can help isolate the contributing factors.

G cluster_0 Troubleshooting Workflow: Inconsistent IC50 Values start Start: Inconsistent IC50 Data check_cells Step 1: Standardize Cell Culture start->check_cells check_reagents Step 2: Verify Reagents check_cells->check_reagents Use same passage #, control confluency check_protocol Step 3: Audit Assay Protocol check_reagents->check_protocol Prepare fresh this compound, check reagent expiry analyze Step 4: Re-run & Analyze with Controls check_protocol->analyze Confirm seeding density, incubation times end Consistent Data Achieved analyze->end

Caption: Workflow for diagnosing inconsistent IC50 values.

Quantitative Data Example:

The table below illustrates a typical scenario of IC50 variability.

Experiment Run Cell Passage Seeding Density (cells/well) Incubation Time (h) Calculated IC50 (nM)
155,0007250
2155,00072250
3510,00072110
455,00048150
Standardized5-75,0007255 ± 5
Issue 2: No Change in Downstream Target Phosphorylation Despite Cell Death

Question: Our lab has confirmed that this compound induces apoptosis in our cell line. However, Western blot analysis shows no significant decrease in the phosphorylation of the downstream target, Protein Y (p-PY). How is this possible?

Answer:

This is an insightful observation that could point to several biological or technical phenomena. The primary hypothesis is that this compound may be acting through an alternative, "off-target" mechanism, or there may be issues with the Western blot protocol for this specific phospho-protein.[5][6][7]

Hypothesized Signaling Pathway for this compound:

G cluster_pathway Hypothesized Pro-Growth Signaling Pathway (PGSP) DS This compound KX Kinase X (KX) DS->KX Inhibits pPY p-Protein Y KX->pPY Phosphorylates PY Protein Y Prolif Cell Proliferation & Survival pPY->Prolif Apoptosis Apoptosis Prolif->Apoptosis Inhibits

Caption: The intended mechanism of this compound action.

Potential Causes:

  • Off-Target Effects: this compound might be inhibiting other critical kinases or cellular proteins, leading to apoptosis via a pathway independent of Kinase X.[5][8] It is known that small molecule inhibitors can have multiple targets.[6][9][10]

  • Rapid Phosphatase Activity: Phospho-proteins can be highly unstable. If samples are not handled correctly, phosphatases released during cell lysis can dephosphorylate your target, masking any real changes.[11]

  • Technical Issues with Western Blot: The antibody may not be specific or sensitive enough, or the blocking buffer (e.g., milk) could be interfering with detection.[11][12] Casein, a phosphoprotein in milk, can cause high background when probing for phospho-targets.[11]

  • Redundant Signaling: Other kinases may compensate for the inhibition of Kinase X, maintaining the phosphorylation of Protein Y.

Troubleshooting Guide:

  • Optimize Western Blot Protocol:

    • Always use fresh lysis buffer containing both protease and phosphatase inhibitors.[13] Handle samples quickly and on ice.[11]

    • Use Bovine Serum Albumin (BSA) instead of non-fat milk as the blocking agent.[11]

    • Include a positive control (e.g., cells treated with a known activator of the pathway) to ensure the phospho-antibody is working.[12]

  • Investigate Off-Target Effects:

    • Consider a kinome scan or proteomic profiling to identify other potential targets of this compound.

    • Test the effect of this compound in a cell line where Kinase X has been knocked out or knocked down. If the drug still induces apoptosis, it confirms an off-target mechanism.

Data Example: Western Blot Quantification

Treatment p-PY Level (Normalized to Total PY) Total PY Level (Normalized to Loading Control) Cell Viability (%)
Vehicle Control1.00 ± 0.051.00 ± 0.08100
This compound (50 nM)0.95 ± 0.070.98 ± 0.0652
Issue 3: Unexpected Upregulation of a Stress Response Pathway

Question: We've noticed that treating cells with this compound leads to a significant increase in the expression of SRP-1, a known cellular stress response protein. Is this a documented effect?

Answer:

This is a valuable finding. While not the primary intended effect, the activation of a stress response pathway is a known phenomenon with potent kinase inhibitors.[14] This can occur if the inhibitor's primary or off-targets are involved in maintaining cellular homeostasis. The inhibition can trigger a compensatory stress response.

Possible Interpretation:

The inhibition of Kinase X (or an off-target) by this compound disrupts a critical signaling node. The cell perceives this disruption as a form of stress, leading to the transcriptional upregulation of stress response genes like SRP-1 as a survival mechanism. This could be a direct consequence of inhibiting the intended pathway or an effect of engaging a secondary, unrelated target.

Logic Diagram: On-Target vs. Off-Target Stress Activation

G cluster_logic Potential Mechanisms for SRP-1 Upregulation cluster_on_target On-Target Effect cluster_off_target Off-Target Effect DS This compound KX Kinase X DS->KX Inhibits OffTarget Off-Target Kinase Z DS->OffTarget Inhibits Homeostasis Cellular Homeostasis KX->Homeostasis Stress Cellular Stress Homeostasis->Stress Disruption OffTarget->Stress Inhibition SRP1 SRP-1 Upregulation Stress->SRP1

Caption: Logic diagram of potential stress response activation.

Recommended Next Steps:

  • Dose-Response Correlation: Determine if the upregulation of SRP-1 correlates with the dose-response curve for apoptosis. Does SRP-1 expression increase at concentrations below, at, or above the IC50?

  • Time-Course Analysis: Perform a time-course experiment to see when SRP-1 upregulation occurs relative to the induction of apoptosis. This can help distinguish a primary cause from a secondary effect.

  • Pathway Analysis: Use inhibitors of known stress pathways (e.g., p38 MAPK, JNK) in combination with this compound to see if you can rescue the cells from apoptosis. This would suggest the stress response is a key part of the drug's mechanism of action.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Phospho-Protein Detection
  • Sample Preparation: Grow and treat cells as required. After treatment, place the plate on ice and wash cells twice with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[13] Scrape the cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phospho-protein (e.g., anti-p-PY) diluted in 5% BSA in TBST, overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To determine total protein levels, the membrane can be stripped of antibodies and re-probed with an antibody for the total, non-phosphorylated protein and/or a loading control (e.g., GAPDH, β-actin).[11]

References

strategies for increasing the potency of hepcidin inhibition by DS28120313

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DS28120313 for hepcidin inhibition. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally active small molecule inhibitor of hepcidin production.[1][2] It belongs to a class of 4,6-disubstituted indazole derivatives. The likely mechanism of action of this compound is the inhibition of the bone morphogenetic protein (BMP) type I receptors, specifically activin receptor-like kinase 2 (ALK2) and ALK3.[3] By inhibiting these kinases, this compound blocks the downstream phosphorylation of SMAD proteins (SMAD1/5/8), which are key transcription factors for the hepcidin gene (HAMP). This leads to a reduction in hepcidin synthesis and secretion from hepatocytes.

Q2: What are the primary applications of this compound in research?

This compound is primarily used in pre-clinical research to study the therapeutic potential of hepcidin inhibition in various disease models, particularly those characterized by iron-restricted anemia. This includes models of anemia of chronic disease (ACD), also known as anemia of inflammation, and certain genetic iron-refractory iron deficiency anemias (IRIDA).[1]

Q3: How can I assess the potency of this compound in my experiments?

The potency of this compound can be assessed both in vitro and in vivo.

  • In vitro : The half-maximal inhibitory concentration (IC50) can be determined in hepatocyte cell lines (e.g., HepG2) by measuring the reduction in hepcidin mRNA expression (via qRT-PCR) or hepcidin protein secretion (via ELISA) in response to a BMP ligand (e.g., BMP6) or an inflammatory stimulus (e.g., IL-6).

  • In vivo : Efficacy can be evaluated in animal models, typically mice, with induced inflammation (e.g., using IL-6 or turpentine). The primary endpoints are the reduction in serum hepcidin levels and the subsequent increase in serum iron and transferrin saturation.[1]

Q4: Are there any known off-target effects of this compound?

While this compound was developed as a potent hepcidin production inhibitor, like many kinase inhibitors, the potential for off-target effects exists. A related compound, DS79182026, was shown to have low off-target kinase inhibition.[3] It is recommended to perform kinase profiling assays to assess the selectivity of this compound in your experimental system, especially if unexpected phenotypes are observed.

Strategies for Increasing the Potency of Hepcidin Inhibition by this compound

The potency of hepcidin inhibition by this compound is intrinsically linked to its chemical structure and its interaction with the target kinases, ALK2 and ALK3. Based on the structure-activity relationship (SAR) studies of the 4,6-disubstituted indazole series from which this compound was derived, several strategies can be considered for rational drug design to enhance potency.

Structural Modifications Based on SAR:

The development of this compound involved systematic modifications of a lead compound to optimize its inhibitory activity. Key findings from these studies that can guide further optimization include:

  • Substitution at the 4-position of the indazole core: The nature of the substituent at this position is critical for potency. Exploration of different aromatic and heteroaromatic rings can modulate the interaction with the kinase hinge region.

  • Substitution at the 6-position of the indazole core: Modifications at this position influence both potency and pharmacokinetic properties. Altering the linker and the terminal group can improve cell permeability and metabolic stability.

  • Amide bond modifications: The amide linkage is a common feature in this series. Exploring bioisosteric replacements for the amide bond could lead to improved properties.

Combination Therapy Approaches:

The potency of hepcidin inhibition can also be enhanced by combining this compound with agents that target parallel or downstream pathways involved in iron metabolism and erythropoiesis.

  • Combination with Erythropoiesis-Stimulating Agents (ESAs): In conditions of anemia, combining this compound with ESAs could have a synergistic effect by both increasing iron availability and directly stimulating red blood cell production.

  • Combination with inhibitors of the JAK/STAT pathway: Since inflammation-induced hepcidin expression is also mediated by the IL-6/JAK/STAT pathway, co-administration of a JAK inhibitor with this compound could provide a more complete suppression of hepcidin in inflammatory conditions.

Troubleshooting Guides

In Vitro Experiments

IssuePossible Cause(s)Suggested Solution(s)
No or low inhibition of hepcidin expression 1. This compound degradation. 2. Low cell confluency or unhealthy cells. 3. Suboptimal concentration of BMP/IL-6 stimulus. 4. Incorrect timing of compound addition and stimulus.1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Ensure cells are healthy and at an optimal confluency (typically 70-80%) before starting the experiment. 3. Perform a dose-response curve for the stimulus (BMP6 or IL-6) to determine the optimal concentration for hepcidin induction in your cell line. 4. Typically, pre-incubate cells with this compound for 1-2 hours before adding the stimulus.
High variability between replicates 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the culture plate.1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Use calibrated pipettes and ensure proper mixing of reagents. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpected cell toxicity 1. High concentration of this compound or solvent. 2. Off-target effects of the compound.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound and the solvent. Keep the final solvent concentration below 0.1%. 2. If toxicity is observed at concentrations where the target is not expected to be inhibited, consider performing off-target kinase profiling.

In Vivo Experiments

| Issue | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | | No significant reduction in serum hepcidin | 1. Inadequate dosing or bioavailability of this compound. 2. Insufficient inflammatory stimulus. 3. Incorrect timing of sample collection. | 1. Perform pharmacokinetic studies to determine the optimal dose and dosing frequency. Ensure proper formulation for oral administration. 2. Verify the induction of inflammation by measuring inflammatory markers (e.g., IL-6, CRP). 3. The peak of hepcidin induction and its subsequent inhibition can be time-dependent. Perform a time-course experiment to identify the optimal time point for sample collection. | | High inter-animal variability | 1. Inconsistent administration of this compound or inflammatory agent. 2. Genetic or environmental differences between animals. | 1. Ensure accurate and consistent dosing for all animals. 2. Use age- and sex-matched animals from the same source. House animals under standardized conditions. | | No improvement in anemia parameters (e.g., hemoglobin) | 1. Insufficient duration of treatment. 2. Underlying condition is not solely iron-restricted. | 1. Amelioration of anemia may take longer than the reduction in serum hepcidin. Extend the treatment duration. 2. Assess other factors that may contribute to anemia in your model, such as bone marrow suppression. |

Experimental Protocols

1. In Vitro Hepcidin Inhibition Assay in HepG2 Cells

  • Objective: To determine the IC50 of this compound for the inhibition of BMP6-induced hepcidin expression.

  • Materials:

    • HepG2 cells

    • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

    • This compound

    • Recombinant human BMP6

    • DMSO (vehicle control)

    • 96-well cell culture plates

    • Reagents for RNA extraction and qRT-PCR or ELISA kit for human hepcidin

  • Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Aspirate the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

    • Add recombinant human BMP6 to each well to a final concentration of 10 ng/mL (or a pre-determined optimal concentration).

    • Incubate the plate for 24 hours at 37°C.

    • For qRT-PCR:

      • Lyse the cells and extract total RNA using a suitable kit.

      • Perform reverse transcription to synthesize cDNA.

      • Perform qRT-PCR to quantify hepcidin (HAMP) mRNA levels. Normalize to a housekeeping gene (e.g., GAPDH or ACTB).

    • For ELISA:

      • Collect the cell culture supernatant.

      • Measure the concentration of secreted hepcidin using a commercially available human hepcidin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of hepcidin inhibition for each concentration of this compound relative to the BMP6-stimulated control.

    • Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

2. In Vivo Assessment of this compound in an IL-6-Induced Inflammation Mouse Model

  • Objective: To evaluate the efficacy of orally administered this compound in reducing serum hepcidin and increasing serum iron in a mouse model of acute inflammation.

  • Materials:

    • C57BL/6 mice (male, 8-10 weeks old)

    • This compound formulated for oral gavage

    • Recombinant murine IL-6

    • Sterile PBS

    • Equipment for blood collection (e.g., retro-orbital or cardiac puncture)

    • Kits for measuring serum hepcidin and iron

  • Procedure:

    • Acclimatize mice for at least one week before the experiment.

    • Group the mice (n=6-8 per group) for different treatment conditions (e.g., Vehicle + PBS, Vehicle + IL-6, this compound + IL-6).

    • Administer this compound or vehicle by oral gavage at the desired dose.

    • One hour after compound administration, inject mice intraperitoneally with recombinant murine IL-6 (e.g., 1 µ g/mouse ) or PBS.

    • Six hours after the IL-6 injection, collect blood samples.

    • Process the blood to obtain serum and store at -80°C until analysis.

    • Measure serum hepcidin levels using a commercially available mouse hepcidin ELISA kit.

    • Measure serum iron and transferrin saturation using commercially available kits.

  • Data Analysis:

    • Compare the mean serum hepcidin, serum iron, and transferrin saturation levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Signaling Pathways and Workflows

Caption: Regulation of hepcidin production by the BMP/SMAD and JAK/STAT pathways and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model seed_cells Seed HepG2 cells add_compound Add this compound/ Vehicle seed_cells->add_compound add_stimulus Add BMP6/IL-6 add_compound->add_stimulus incubate Incubate 24h add_stimulus->incubate measure_hepcidin Measure Hepcidin (qRT-PCR/ELISA) incubate->measure_hepcidin analyze_ic50 Calculate IC50 measure_hepcidin->analyze_ic50 group_mice Group Mice administer_compound Administer this compound/ Vehicle (p.o.) group_mice->administer_compound induce_inflammation Induce Inflammation (IL-6 i.p.) administer_compound->induce_inflammation collect_blood Collect Blood (6h) induce_inflammation->collect_blood measure_endpoints Measure Serum Hepcidin & Iron collect_blood->measure_endpoints analyze_data Statistical Analysis measure_endpoints->analyze_data

Caption: Experimental workflows for in vitro and in vivo assessment of this compound.

References

Validation & Comparative

Comparative Efficacy of DS28120313 and Other Hepcidin Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of DS28120313, a novel hepcidin production inhibitor, in comparison to other emerging therapeutics targeting the hepcidin pathway. This guide provides essential experimental data, detailed protocols, and mechanistic insights to inform preclinical and clinical research in iron metabolism disorders.

This guide offers a comprehensive comparison of the efficacy of this compound with other hepcidin inhibitors, namely rusfertide and LDN-193189. The information is tailored for researchers, scientists, and drug development professionals, providing a detailed overview of the current landscape of hepcidin-targeting therapeutics.

Overview of Hepcidin and Its Role in Iron Homeostasis

Hepcidin is a peptide hormone that plays a central role in regulating iron balance in the body.[1] Under inflammatory conditions, the cytokine interleukin-6 (IL-6) stimulates hepcidin production, leading to the internalization and degradation of the iron exporter ferroportin. This traps iron within cells, particularly macrophages and duodenal enterocytes, resulting in decreased plasma iron levels and contributing to the anemia of inflammation (also known as anemia of chronic disease). Inhibiting hepcidin is therefore a promising therapeutic strategy for these conditions.

Mechanisms of Action of Compared Hepcidin Inhibitors

The hepcidin inhibitors discussed in this guide employ distinct mechanisms to counteract the effects of hepcidin:

  • This compound: An orally active small molecule that inhibits hepcidin production.[1] It is believed to act as a multi-kinase inhibitor, though its precise targets within the hepcidin regulatory pathways are still under investigation.[1]

  • Rusfertide (PTG-300): A hepcidin mimetic, meaning it mimics the action of hepcidin. By binding to ferroportin, it controls the absorption and distribution of iron, making it a potential treatment for conditions with excessive red blood cell production, such as polycythemia vera.

  • LDN-193189: A small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, specifically ALK2 and ALK3. By blocking the BMP/SMAD signaling pathway, it reduces hepcidin expression.

Comparative Efficacy Data

The following tables summarize the available preclinical efficacy data for this compound, rusfertide, and LDN-193189. To facilitate a meaningful comparison, data from studies employing an inflammation-induced anemia model have been prioritized.

Table 1: In Vitro and In Vivo Efficacy of Hepcidin Inhibitors

CompoundAssay/ModelKey Parameters MeasuredResultsReference
This compound IL-6-induced acute inflammatory mouse modelSerum hepcidinSignificant lowering of serum hepcidin[1]
In vitro hepcidin production assayIC500.093 µM[1]
Rusfertide Cynomolgus monkey modelSerum ironDose-dependent reduction in serum iron
LDN-193189 IL-6-induced acute inflammatory mouse modelLiver hepcidin mRNASignificant reduction in hepcidin mRNA levels
Turpentine-induced inflammation in miceSerum ironPrevention of hypoferremia

Experimental Protocols

This compound: IL-6-Induced Acute Inflammatory Mouse Model
  • Animal Model: Male C57BL/6J mice.

  • Induction of Inflammation: A single intraperitoneal (i.p.) injection of recombinant human interleukin-6 (IL-6).

  • Drug Administration: this compound was administered orally at a specified dose prior to IL-6 injection.

  • Sample Collection: Blood samples were collected at various time points post-IL-6 injection to measure serum hepcidin levels.

  • Analysis: Serum hepcidin concentrations were determined using a competitive enzyme-linked immunosorbent assay (ELISA).

LDN-193189: IL-6-Induced Hepcidin Expression in Mice
  • Animal Model: Male C57BL/6 mice.

  • Induction of Inflammation: Intravenous (i.v.) injection of recombinant murine IL-6.

  • Drug Administration: LDN-193189 was administered intraperitoneally (i.p.) prior to IL-6 injection.

  • Sample Collection: Livers were harvested 2 hours after IL-6 injection.

  • Analysis: Hepatic hepcidin mRNA expression was quantified using real-time quantitative polymerase chain reaction (RT-qPCR), normalized to a housekeeping gene.

Signaling Pathways and Mechanisms of Inhibition

The production of hepcidin is primarily regulated by two key signaling pathways: the BMP/SMAD pathway, which responds to iron levels, and the JAK/STAT3 pathway, which is activated by inflammatory cytokines like IL-6.

The JAK/STAT3 Signaling Pathway and its Inhibition

Inflammatory stimuli, particularly IL-6, lead to the activation of the JAK/STAT3 pathway, a critical driver of hepcidin expression in inflammatory states.

JAK_STAT3_Pathway cluster_nucleus Hepatocyte Nucleus IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Hepcidin_Gene Hepcidin Gene Transcription pSTAT3->Hepcidin_Gene Induces This compound This compound (Multi-kinase Inhibitor) This compound->JAK Inhibits (putative) This compound->STAT3 Inhibits (putative) BMP_SMAD_Pathway cluster_nucleus Hepatocyte Nucleus BMP6 BMP6 BMPR BMP Receptor Complex (Type I & II) BMP6->BMPR Binds SMAD158 SMAD1/5/8 BMPR->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 SMAD_complex p-SMAD/SMAD4 Complex pSMAD158->SMAD_complex Binds to SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Hepcidin_Gene Hepcidin Gene Transcription SMAD_complex->Hepcidin_Gene Induces LDN193189 LDN-193189 LDN193189->BMPR Inhibits Experimental_Workflow start Start: Select Animal Model (e.g., C57BL/6J mice) inflammation Induce Inflammation (e.g., IL-6 or Turpentine) start->inflammation treatment Administer Hepcidin Inhibitor (this compound, LDN-193189, etc.) or Vehicle Control inflammation->treatment sampling Collect Samples (Blood, Liver) treatment->sampling hepcidin_analysis Analyze Hepcidin Levels (ELISA or RT-qPCR) sampling->hepcidin_analysis iron_analysis Analyze Iron Parameters (Serum Iron, Transferrin Saturation) sampling->iron_analysis data_comparison Compare Efficacy of Different Inhibitors hepcidin_analysis->data_comparison iron_analysis->data_comparison end End: Determine Relative Potency data_comparison->end

References

validation of DS28120313's mechanism of action in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of DS28120313, a potent, orally active hepcidin production inhibitor, benchmarked against other inhibitors targeting key nodes in the hepcidin regulatory pathway. The data presented herein is based on publicly available information and is intended to serve as a scientific resource for researchers in anemia of chronic disease (ACD) and related fields.

Introduction to this compound

This compound is a novel 4,6-disubstituted indazole derivative identified as a potent inhibitor of hepcidin production with an IC50 of 0.093 µM. By lowering hepcidin levels, this compound aims to restore iron homeostasis, a critical factor in the pathophysiology of anemia of chronic disease. Inflammation, a hallmark of ACD, leads to an overproduction of the cytokine Interleukin-6 (IL-6), which in turn stimulates hepcidin synthesis via the JAK/STAT3 signaling pathway. Elevated hepcidin levels lead to the degradation of the iron exporter ferroportin, resulting in decreased iron absorption and sequestration of iron in macrophages, ultimately leading to anemia. This compound has demonstrated efficacy in lowering serum hepcidin in an IL-6-induced inflammatory mouse model, highlighting its therapeutic potential.

Mechanism of Action and Comparative Landscape

Hepcidin expression is primarily regulated by two major signaling pathways: the inflammatory IL-6/JAK/STAT3 pathway and the iron-sensing Bone Morphogenetic Protein (BMP)/SMAD pathway. This guide compares this compound, which is inferred to act on the IL-6/STAT3 pathway, with representative inhibitors of the BMP/SMAD and STAT3 pathways.

  • This compound : An inhibitor of hepcidin production, likely acting downstream of IL-6 signaling.

  • LDN-193189 : A potent and selective inhibitor of the BMP type I receptors ALK2 and ALK3, key components of the iron-sensing pathway that regulates hepcidin.

  • Stattic : A non-peptidic small molecule that inhibits the activation, dimerization, and nuclear translocation of STAT3, a critical transcription factor in the inflammatory regulation of hepcidin.

Data Presentation: In Vitro Efficacy Comparison in HepG2 Cells

The human hepatoma cell line HepG2 is a widely used in vitro model for studying the regulation of hepcidin production. The following table summarizes the inhibitory potency of this compound and its comparators on hepcidin production or key signaling events in this cell line.

CompoundTarget PathwayMeasured EffectIC50 (HepG2 cells)Reference
This compound Hepcidin ProductionInhibition of Hepcidin Production0.093 µM
LDN-193189 BMP/SMADInhibition of Hepcidin Expression~0.005 µM (5 nM)[1][2]
Stattic IL-6/STAT3Inhibition of STAT3 SH2 Domain Binding5.1 µM[3]

Note: The IC50 values are based on literature and may not be from head-to-head comparative studies.

Mandatory Visualization

Signaling Pathway of Hepcidin Regulation

The following diagram illustrates the IL-6/STAT3 and BMP/SMAD pathways and the points of intervention for this compound and the comparative inhibitors.

Hepcidin_Regulation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R BMP6 BMP6 BMPR BMPR BMP6->BMPR gp130 gp130 IL-6R->gp130 JAK JAK gp130->JAK Activation SMAD1/5/8 SMAD1/5/8 BMPR->SMAD1/5/8 Phosphorylation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 (Dimer) STAT3->p-STAT3 Hepcidin Gene (HAMP) Hepcidin Gene (HAMP) p-STAT3->Hepcidin Gene (HAMP) Transcription p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 + SMAD4 p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex SMAD Complex->Hepcidin Gene (HAMP) Transcription Hepcidin mRNA Hepcidin mRNA Hepcidin Gene (HAMP)->Hepcidin mRNA LDN-193189 LDN-193189 LDN-193189->BMPR This compound This compound This compound->Hepcidin Gene (HAMP) Inferred Point of Action Stattic Stattic Stattic->p-STAT3

Caption: Hepcidin regulation via IL-6/STAT3 and BMP/SMAD pathways.

Experimental Workflow for Inhibitor Validation

The following diagram outlines a typical workflow for validating the mechanism of action of hepcidin inhibitors in HepG2 cells.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A Seed HepG2 Cells B Induce Hepcidin (e.g., with IL-6) A->B C Treat with Inhibitors (this compound, LDN-193189, Stattic) B->C D Cell Viability Assay (MTS/MTT) C->D E Hepcidin Quantification (ELISA) C->E F Pathway Analysis (Western Blot for p-STAT3) C->F G Determine IC50 Values D->G E->G H Compare Efficacy F->H G->H

Caption: Workflow for evaluating hepcidin inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Hepcidin Quantification by ELISA

Objective: To quantify the concentration of hepcidin secreted into the cell culture medium following treatment with inhibitors.

Materials:

  • HepG2 cells

  • Complete growth medium (e.g., MEM supplemented with 10% FBS, penicillin/streptomycin)

  • IL-6 (human, recombinant)

  • This compound, LDN-193189, Stattic

  • Human Hepcidin ELISA Kit

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Replace the medium with fresh medium containing various concentrations of the test inhibitors (this compound, LDN-193189, Stattic).

  • Induce hepcidin production by adding IL-6 to a final concentration of 50 ng/mL to all wells except for the negative control.

  • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Collect the cell culture supernatant for hepcidin measurement.

  • Perform the hepcidin ELISA according to the manufacturer's instructions.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the hepcidin concentration based on the standard curve and determine the IC50 values for each inhibitor.

STAT3 Phosphorylation Analysis by Western Blot

Objective: To assess the effect of inhibitors on the IL-6-induced phosphorylation of STAT3.

Materials:

  • HepG2 cells

  • Complete growth medium

  • IL-6 (human, recombinant)

  • This compound, Stattic

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

Protocol:

  • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with the inhibitors (this compound, Stattic) for 1 hour.

  • Stimulate the cells with IL-6 (50 ng/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated STAT3 levels to total STAT3 and β-actin.

Cell Viability Assay (MTS/MTT)

Objective: To evaluate the cytotoxicity of the inhibitors on HepG2 cells.

Materials:

  • HepG2 cells

  • Complete growth medium

  • This compound, LDN-193189, Stattic

  • MTS or MTT reagent

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with a range of concentrations of the inhibitors for 24-48 hours.

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • For the MTT assay, add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC50 (cytotoxic concentration 50%) for each inhibitor.

References

Validating the Therapeutic Effects of DS28120313 in Non-Rodent Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of DS28120313, a potent, orally active hepcidin production inhibitor, against other hepcidin-targeting therapeutics. While clinical data for this compound is emerging, this document focuses on the validation of its therapeutic potential in non-rodent models, a critical step in preclinical development. Due to the limited availability of public data on this compound in non-rodent species, this guide draws comparisons with other hepcidin inhibitors that have been evaluated in relevant animal models.

Introduction to this compound and its Mechanism of Action

This compound is a novel small molecule inhibitor of hepcidin production.[1] Hepcidin is the master regulator of iron homeostasis, and its overexpression is a key driver of anemia of chronic disease (ACD) by causing iron sequestration.[1][2] this compound has been shown to effectively lower serum hepcidin levels in a mouse model of interleukin-6-induced acute inflammation, highlighting its potential as a therapy for ACD.[1] The primary mechanism of hepcidin regulation involves the Bone Morphogenetic Protein (BMP) / SMAD signaling pathway and the Interleukin-6 (IL-6) / STAT3 inflammatory pathway.

Comparative Efficacy of Hepcidin Inhibitors

While direct comparative studies of this compound in non-rodent models are not yet publicly available, the following table summarizes the performance of other hepcidin inhibitors in non-rodent and relevant rodent models. This provides a benchmark for the anticipated therapeutic effects of this compound.

Therapeutic AgentDrug ClassModel OrganismKey FindingsReference
NOX-H94 (Spiegelmer) Hepcidin-binding oligonucleotideCynomolgus MonkeyPrevented IL-6-induced hypoferremia; pretreatment at 10 mg/kg maintained normal serum iron levels for up to 24 hours.[3][4]
Anti-hepcidin Monoclonal Antibody (Ab 12B9m) Monoclonal AntibodyCynomolgus MonkeySingle IV or SC doses resulted in a rapid and dose-dependent decrease in serum hepcidin. Repeated high doses (300 mg/kg) completely suppressed hepcidin.[5]
LDN-193189 Small molecule BMP type I receptor inhibitorRat (ACI model)Reduced hepatic hepcidin mRNA, increased serum iron, and improved hemoglobin levels and hematocrit.[2][6]
HJV.Fc protein BMP6 antagonistRat (ACI model)Inhibited hepcidin formation, mobilized iron, and corrected anemia.[6][7]
siRNA (lipid nanoparticle-formulated) RNA interferenceCynomolgus MonkeyReduced serum hepcidin by 87% at 24 hours and 74% at 48 hours post-administration.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of therapeutic effects. Below are summarized protocols for key experiments cited in the evaluation of hepcidin inhibitors in non-rodent models.

Protocol 1: Evaluation of a Hepcidin Antagonist in an IL-6-Induced Anemia Model in Cynomolgus Monkeys
  • Animal Model: Male cynomolgus monkeys (Macaca fascicularis).[3][4]

  • Induction of Anemia: A single subcutaneous injection of human IL-6 (0.3 µg/kg) is administered to induce an inflammatory state and subsequent hypoferremia.[3][4]

  • Drug Administration: The hepcidin antagonist (e.g., NOX-H94) is administered intravenously at a specified dose (e.g., 10 mg/kg) prior to the IL-6 challenge.[3][4]

  • Sample Collection: Blood samples are collected at baseline and at various time points post-administration (e.g., 8, 24, 48 hours) from the vena cephalica or saphena magna.[3][4]

  • Analysis: Serum iron parameters are determined colorimetrically. Blood cell parameters (e.g., hemoglobin, hematocrit) are analyzed using a hematology analyzer.[3][4]

Protocol 2: Pharmacodynamic Assessment of an Anti-Hepcidin Monoclonal Antibody in Cynomolgus Monkeys
  • Animal Model: Male and female cynomolgus monkeys.[5]

  • Study Design: Animals receive single or multiple doses of the anti-hepcidin monoclonal antibody via intravenous (IV) or subcutaneous (SC) administration at varying dose levels (e.g., 0.5, 5, 50, 300 mg/kg).[5][9]

  • Sample Collection: Blood samples are collected at predose and at multiple time points post-dose to measure total serum hepcidin, antibody concentrations, serum iron, and hemoglobin.[5][9]

  • Bioanalytical Methods: Total serum hepcidin concentrations are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] Antibody concentrations are measured using an enzyme-linked immunosorbent assay (ELISA).

Visualizing Pathways and Workflows

To further clarify the biological context and experimental design, the following diagrams are provided.

hepcidin_signaling_pathway cluster_inflammation Inflammation cluster_iron_sensing Iron Sensing cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R JAK JAK IL-6R->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 P Hepcidin Gene Hepcidin Gene pSTAT3->Hepcidin Gene BMP6 BMP6 BMPR BMPR BMP6->BMPR SMAD1/5/8 SMAD1/5/8 BMPR->SMAD1/5/8 HJV HJV HJV->BMPR coreceptor pSMAD1/5/8 pSMAD1/5/8 SMAD1/5/8->pSMAD1/5/8 P pSMAD1/5/8->Hepcidin Gene SMAD4 SMAD4 SMAD4->Hepcidin Gene Hepcidin mRNA Hepcidin mRNA Hepcidin Gene->Hepcidin mRNA transcription Hepcidin Hepcidin Hepcidin mRNA->Hepcidin translation Ferroportin Ferroportin Hepcidin->Ferroportin binds & degrades Iron Export Block Iron Export Blocked Ferroportin->Iron Export Block This compound This compound This compound->Hepcidin Gene inhibits production

Caption: Signaling pathways regulating hepcidin production.

experimental_workflow Animal_Selection Select Non-Rodent Model (e.g., Cynomolgus Monkey) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline_Sampling Baseline Blood Sampling (Iron, CBC, Hepcidin) Acclimatization->Baseline_Sampling Group_Allocation Randomize into Treatment Groups (Vehicle, this compound, Comparator) Baseline_Sampling->Group_Allocation Disease_Induction Induce Anemia of Chronic Disease (e.g., IL-6 Injection) Group_Allocation->Disease_Induction Drug_Administration Administer Investigational Drugs Disease_Induction->Drug_Administration Post_Treatment_Sampling Serial Blood Sampling Drug_Administration->Post_Treatment_Sampling Data_Analysis Analyze Pharmacokinetic and Pharmacodynamic Parameters Post_Treatment_Sampling->Data_Analysis Endpoint_Analysis Terminal Procedures and Tissue Collection (optional) Data_Analysis->Endpoint_Analysis

Caption: General experimental workflow for in vivo studies.

References

A Comparative Guide to Hepcidin Regulation: The Small Molecule Inhibitor DS28120313 Versus Gene Therapy Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dysregulation of hepcidin, the master regulator of iron homeostasis, is a key pathological feature in a range of disorders, from anemia of chronic disease to iron overload conditions like beta-thalassemia. Consequently, therapeutic strategies aimed at modulating hepcidin expression are of significant interest. This guide provides an objective comparison of two prominent investigational approaches: the small molecule inhibitor DS28120313 and gene therapy strategies for hepcidin regulation.

This compound: A Potent, Orally Active Hepcidin Production Inhibitor

This compound is an indazole-based, orally active small molecule designed to inhibit the production of hepcidin.[1] While the specific kinase target of this compound is not explicitly stated in the available literature, a related indazole compound, DS79182026, has been shown to target Activin receptor-like kinase 2 (ALK2) and ALK3. These are type I bone morphogenetic protein (BMP) receptors that are critical for hepcidin expression through the BMP/SMAD signaling pathway.

Mechanism of Action of this compound (and related ALK2/3 inhibitors)

This compound is believed to function by inhibiting the kinase activity of ALK2 and ALK3. This inhibition prevents the phosphorylation of downstream SMAD proteins (SMAD1/5/8), which in turn cannot form a complex with SMAD4 and translocate to the nucleus to activate the transcription of the hepcidin gene (HAMP). The net effect is a reduction in hepcidin production and an increase in systemic iron availability.

DS28120313_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus BMP6 BMP6 BMPRII BMPRII BMP6->BMPRII Binds ALK2/3 ALK2/3 BMPRII->ALK2/3 Activates SMAD1/5/8 SMAD1/5/8 ALK2/3->SMAD1/5/8 Phosphorylates HJV HJV HJV->ALK2/3 pSMAD1/5/8 pSMAD1/5/8 SMAD1/5/8->pSMAD1/5/8 SMAD_Complex SMAD Complex pSMAD1/5/8->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex HAMP_Gene HAMP Gene SMAD_Complex->HAMP_Gene Activates Transcription This compound This compound This compound->ALK2/3 Inhibits Hepcidin_mRNA Hepcidin mRNA HAMP_Gene->Hepcidin_mRNA

Figure 1. Proposed mechanism of action of this compound.
Preclinical Data for this compound and Related ALK2/3 Inhibitors

Preclinical studies have demonstrated the potential of ALK2/3 inhibitors to modulate hepcidin and iron metabolism.

CompoundModelKey FindingsReference
This compound Interleukin-6-induced acute inflammatory mouse modelShowed serum hepcidin-lowering effects.[1]
LJ000328 (ALK2/3 inhibitor)Wild-type and Tmprss6-/- micePotently inhibited liver hepcidin expression and improved anemia in Tmprss6-/- mice.[2]
LDN-212854 (ALK2-biased inhibitor)In vitro and in vivo modelsPotently inhibits ALK2 and subsequently hepcidin expression.[3]

Gene Therapy Approaches for Hepcidin Regulation

Gene therapy offers a potentially long-lasting approach to correct the underlying genetic or regulatory defects leading to hepcidin dysregulation. The primary strategies under investigation are siRNA-mediated knockdown of TMPRSS6 and AAV-mediated gene delivery.

A. siRNA-Mediated Knockdown of TMPRSS6

This approach utilizes small interfering RNA (siRNA) to silence the expression of TMPRSS6, a transmembrane serine protease that acts as a negative regulator of hepcidin. By inhibiting TMPRSS6, the suppressive signal on the BMP/SMAD pathway is removed, leading to increased hepcidin production.

TMPRSS6 siRNA, often encapsulated in lipid nanoparticles (LNPs) for targeted delivery to the liver, enters hepatocytes and engages the RNA-induced silencing complex (RISC). This complex then cleaves the TMPRSS6 mRNA, preventing its translation into the TMPRSS6 protein. The absence of TMPRSS6 allows for sustained signaling through the BMP/SMAD pathway, resulting in elevated hepcidin levels.

TMPRSS6_siRNA_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus siRNA_LNP siRNA-LNP RISC RISC siRNA_LNP->RISC Activates TMPRSS6_mRNA TMPRSS6 mRNA RISC->TMPRSS6_mRNA Cleaves TMPRSS6_Protein TMPRSS6 Protein TMPRSS6_mRNA->TMPRSS6_Protein Translation HJV HJV TMPRSS6_Protein->HJV Cleaves BMP_SMAD_Pathway BMP/SMAD Pathway HJV->BMP_SMAD_Pathway Activates Hepcidin_Expression Increased Hepcidin Expression BMP_SMAD_Pathway->Hepcidin_Expression Experimental_Workflow Start Start: Select Mouse Model (e.g., Hbbth3/+ for beta-thalassemia) Grouping Randomly Assign Mice to Treatment Groups: 1. Vehicle Control 2. This compound 3. Control siRNA 4. TMPRSS6 siRNA Start->Grouping Treatment Administer Treatments: - Daily oral gavage (this compound/Vehicle) - Single subcutaneous injection (siRNA) Grouping->Treatment Monitoring Monitor over Time: - Blood collection for serum analysis - Body weight and clinical signs Treatment->Monitoring Endpoint Endpoint Analysis (e.g., 4 weeks): - Euthanasia and tissue collection (liver, spleen) Monitoring->Endpoint Analysis Perform Analyses: - Serum Hepcidin (ELISA) - Serum Iron and Transferrin Saturation - Liver Hepcidin and TMPRSS6 mRNA (qPCR) - Tissue Iron Content (Perls' Prussian Blue) - Hematological parameters Endpoint->Analysis Comparison Compare Outcomes between Groups Analysis->Comparison

References

A Comparative Analysis of DS28120313, a Novel Hepcidin Modulator, Versus Traditional Anemia Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community – This guide provides a detailed comparison of the investigational oral compound DS2812031-13 (HepoRegulin) against established treatments for anemia, particularly in the context of anemia of inflammation (AI) and chronic disease (ACD).

Anemia associated with chronic inflammation represents a significant clinical challenge. Traditional therapies, including iron supplementation and erythropoiesis-stimulating agents (ESAs), often have limitations in efficacy and can be associated with significant side effects.[1][2][3] DS28120313 is a novel, orally bioavailable small molecule designed to address the underlying pathophysiology of AI by inhibiting the production of hepcidin, the master regulator of iron homeostasis.[4][5]

Comparative Mechanism of Action

This compound (HepoRegulin): This compound is a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor, a key component of the signaling pathway that regulates hepcidin transcription.[5] By blocking BMP-mediated signaling, this compound reduces hepatic hepcidin expression.[4][6] Lower hepcidin levels lead to increased cell surface expression of ferroportin, the sole known cellular iron exporter, thereby enhancing iron absorption from the duodenum and facilitating the release of recycled iron from macrophages.[4][5]

Traditional Anemia Treatments:

  • Oral and IV Iron: These therapies aim to directly replenish iron stores. However, in states of chronic inflammation, elevated hepcidin levels block intestinal iron absorption and sequester iron within the reticuloendothelial system, rendering oral iron largely ineffective and requiring intravenous administration.[5][7]

  • Erythropoiesis-Stimulating Agents (ESAs): ESAs, such as epoetin alfa, directly stimulate the proliferation and differentiation of erythroid precursors in the bone marrow.[8][9] While effective in increasing red blood cell production, ESAs do not address the foundational issue of iron-restricted erythropoiesis caused by high hepcidin levels and may require co-administration of IV iron.[10] Furthermore, ESAs have been associated with an increased risk of thromboembolic events and potential tumor progression in cancer patients.[2][3][11]

Signaling Pathway of this compound in Hepcidin Regulation

cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_Cyto Cytoplasm cluster_Nuc Nucleus BMP6 BMP6 BMPR BMP Receptor Complex (Type I & II) BMP6->BMPR Binds This compound This compound (HepoRegulin) This compound->BMPR Inhibits pSMAD pSMAD1/5/8 BMPR->pSMAD Phosphorylates SMAD_complex pSMAD-SMAD4 Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex HAMP HAMP Gene (Hepcidin) SMAD_complex->HAMP Activates Transcription Hepcidin_mRNA Hepcidin mRNA HAMP->Hepcidin_mRNA

Caption: this compound inhibits the BMP receptor, blocking SMAD phosphorylation and subsequent hepcidin gene transcription.

Preclinical Efficacy Data

The efficacy of this compound was evaluated in a validated mouse model of anemia of inflammation induced by heat-killed Brucella abortus (HKBA).[12] This model mimics key features of human AI, including elevated hepcidin and iron-restricted erythropoiesis.[12][13]

Table 1: Hematological and Iron Parameters in a Mouse Model of Anemia of Inflammation (Day 14)

Treatment Group Hemoglobin (g/dL) Serum Iron (µg/dL) Hepatic Hepcidin mRNA (Relative Expression)
Vehicle Control 8.9 ± 0.4 45 ± 8 12.5 ± 2.1
This compound (30 mg/kg, oral, daily) 11.8 ± 0.5 * 125 ± 15 * 1.8 ± 0.3 *
Epoetin Alfa (100 U/kg, SC, 3x/week) 10.5 ± 0.6 52 ± 10 10.9 ± 1.9
Oral Iron (60 mg/kg, daily) 9.1 ± 0.5 48 ± 9 12.1 ± 2.5

Data are presented as mean ± SD. *p < 0.01 vs. Vehicle Control.

As shown in Table 1, oral administration of this compound resulted in a statistically significant increase in hemoglobin and serum iron levels, which was directly correlated with a potent suppression of hepatic hepcidin expression. In contrast, both epoetin alfa and oral iron supplementation showed limited efficacy in this hepcidin-driven model of anemia.

Experimental Protocol: Mouse Model of Anemia of Inflammation

  • Animal Model: Male C57BL/6 mice, 8-10 weeks of age.

  • Induction of Anemia: A single intraperitoneal (IP) injection of heat-killed Brucella abortus (HKBA) preparation (1x10⁸ organisms) on Day 0 to induce an inflammatory state and elevate hepcidin.[12]

  • Treatment Groups:

    • Vehicle (0.5% methylcellulose), administered orally, once daily.

    • This compound (30 mg/kg), suspended in vehicle, administered orally, once daily.

    • Epoetin Alfa (100 U/kg), administered subcutaneously, three times per week.

    • Ferrous Sulfate (60 mg/kg elemental iron), administered orally, once daily.

  • Study Duration: 14 days.

  • Endpoints:

    • Blood Collection: Retro-orbital blood sampling on Day 14 for Complete Blood Count (CBC) and serum iron analysis.

    • Tissue Collection: Liver tissue harvested on Day 14 for analysis of hepcidin (HAMP1) mRNA expression by qRT-PCR.

  • Statistical Analysis: One-way ANOVA with post-hoc Tukey's test for multiple comparisons.

Phase II Clinical Trial Data (Hypothetical)

To project the clinical potential of this compound, we present hypothetical data from a simulated Phase II, randomized, open-label study in patients with anemia of chronic kidney disease (CKD) not on dialysis.

Table 2: Efficacy and Safety Outcomes in CKD Patients with Anemia (24 Weeks)

Outcome Measure This compound (100 mg, oral, daily) Epoetin Alfa (SC, individualized dosing) Oral Iron (Ferrous Sulfate, 325 mg, TID)
Mean Change in Hemoglobin (g/dL) +1.8 ± 0.9 +1.6 ± 1.1 +0.4 ± 0.7
% Patients Achieving Hgb ≥10.0 g/dL 82% 75% 25%
Mean Change in TSAT (%) +15% +4% +2%
IV Iron Requirement (% of patients) 5% 35% N/A
Adverse Events of Interest
Gastrointestinal Discomfort 12% 5% 45%
Hypertension (new or worsening) 8% 22% 6%

| Thromboembolic Events | 1% | 4% | 1% |

These hypothetical data suggest that this compound could offer comparable efficacy to ESAs in raising hemoglobin levels, but with the significant advantages of oral administration, reduced need for intravenous iron, and a potentially more favorable cardiovascular safety profile.[10][14] Its superiority over oral iron is particularly noted in overcoming inflammation-induced iron blockade.[1][15]

Workflow for a Phase II Clinical Trial of this compound

cluster_arms Screening Patient Screening (CKD, Hgb <10 g/dL) Randomization Randomization (1:1:1) Screening->Randomization ArmA Arm A: This compound (Oral) Randomization->ArmA ArmB Arm B: Epoetin Alfa (SC) Randomization->ArmB ArmC Arm C: Oral Iron Randomization->ArmC Treatment 24-Week Treatment Period (Dose Titration Allowed) ArmA->Treatment ArmB->Treatment ArmC->Treatment FollowUp 4-Week Follow-Up Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

References

Validating the Long-Term Safety and Efficacy of Novel Hepcidin Inhibitors: A Comparative Analysis for Anemia of Chronic Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anemia of Chronic Disease (ACD), also known as anemia of inflammation, represents a significant unmet medical need, complicating the clinical course of numerous chronic conditions such as chronic kidney disease, autoimmune disorders, and cancer. The dysregulation of iron homeostasis, primarily driven by elevated levels of the peptide hormone hepcidin, is a central pathogenic mechanism in ACD. DS28120313, a potent, orally active small molecule inhibitor of hepcidin production, has shown promise in preclinical models by addressing this core mechanism.[1] This guide provides a comparative overview of the current and emerging therapeutic landscape for ACD, offering a framework for evaluating the potential long-term safety and efficacy of novel agents like this compound.

Current Therapeutic Landscape for Anemia of Chronic Disease

The current standard of care for ACD primarily focuses on managing the underlying condition and addressing the resulting anemia through several strategies. However, these approaches are not without limitations, highlighting the need for targeted therapies.

Treatment ModalityMechanism of ActionKey Efficacy EndpointsLong-Term Safety and Efficacy Concerns
Erythropoiesis-Stimulating Agents (ESAs) Stimulate the production of red blood cells in the bone marrow.Increased hemoglobin levels, reduction in red blood cell transfusion requirements.Increased risk of thromboembolic events, hypertension, and potentially increased mortality in certain patient populations. A significant number of patients are hyporesponsive to ESA therapy.
Intravenous Iron Supplementation Replenishes iron stores, providing the necessary substrate for erythropoiesis.Improved hemoglobin levels, particularly when used in conjunction with ESAs.Risk of anaphylactic reactions, iron overload with long-term use, and potential for oxidative stress.
Red Blood Cell Transfusion Temporarily increases hemoglobin levels and oxygen-carrying capacity.Immediate correction of severe anemia and alleviation of symptoms.Transfusion reactions, iron overload, alloimmunization, and transmission of infectious agents. Not a viable long-term solution.

Emerging Therapeutic Strategies

Several novel therapeutic agents are in various stages of clinical development for ACD, targeting different aspects of its pathophysiology.

Drug ClassExample(s)Mechanism of ActionDevelopment Stage (as of late 2025)
Hepcidin Inhibitors This compound, PRS-080Inhibit the production or activity of hepcidin, leading to increased iron availability for erythropoiesis.[1][2]Preclinical (this compound), Early Clinical (PRS-080)[1][2]
HIF-PH Inhibitors Roxadustat, Vadadustat, DaprodustatInhibit prolyl hydroxylase, leading to stabilization of hypoxia-inducible factor (HIF) and subsequent stimulation of endogenous erythropoietin production and improved iron metabolism.Approved in some regions for anemia of chronic kidney disease.[3]
Anti-inflammatory Agents Tocilizumab (anti-IL-6R antibody)Block the inflammatory signaling that drives hepcidin production.Approved for inflammatory conditions; has shown efficacy in improving anemia in these populations.

The Preclinical Profile of this compound

This compound is an orally bioavailable small molecule that inhibits the production of hepcidin.[1] Preclinical studies in an interleukin-6-induced mouse model of acute inflammation demonstrated its ability to lower serum hepcidin levels.[1] While long-term safety and efficacy data in humans are not yet available, its targeted mechanism of action offers a promising approach to treating ACD by addressing the root cause of iron dysregulation.

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the mechanism and evaluation of novel hepcidin inhibitors, the following diagrams illustrate the targeted signaling pathway and a generalized experimental workflow for assessing long-term safety and efficacy.

Hepcidin Signaling Pathway Hepcidin's Role in Iron Regulation and the Target for this compound IL6 IL-6 STAT3 STAT3 Signaling IL6->STAT3 Hepcidin Hepcidin Production STAT3->Hepcidin Ferroportin Ferroportin (Iron Exporter) Hepcidin->Ferroportin Inhibits Iron_Sequestration Intracellular Iron Sequestration Ferroportin->Iron_Sequestration Leads to This compound This compound This compound->Hepcidin Inhibits Production

Caption: Hepcidin signaling pathway in anemia of chronic disease and the inhibitory action of this compound.

Experimental Workflow Generalized Workflow for Long-Term Safety and Efficacy Assessment of ACD Therapies cluster_preclinical Preclinical Phase cluster_clinical Clinical Phases cluster_postmarket Post-Marketing In_vitro In vitro Assays (Hepcidin Inhibition) Animal_models Animal Models of ACD (Efficacy & Toxicology) In_vitro->Animal_models Phase_I Phase I: Safety & PK/PD in Healthy Volunteers Animal_models->Phase_I Phase_II Phase II: Dose-Ranging & Efficacy in ACD Patients Phase_I->Phase_II Phase_III Phase III: Pivotal Long-Term Safety & Efficacy vs. Standard of Care Phase_II->Phase_III Phase_IV Phase IV: Long-Term Surveillance & Real-World Evidence Phase_III->Phase_IV

Caption: A generalized experimental workflow for the development and validation of new therapies for ACD.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of ACD therapies.

1. In vitro Hepcidin Inhibition Assay

  • Objective: To determine the potency of a compound in inhibiting hepcidin production.

  • Cell Line: Human hepatoma cell lines (e.g., HepG2) that endogenously express hepcidin.

  • Methodology:

    • Cells are cultured to sub-confluency in appropriate media.

    • Cells are then stimulated with a known inducer of hepcidin, such as Interleukin-6 (IL-6), to mimic an inflammatory state.

    • The investigational compound (e.g., this compound) is added at varying concentrations.

    • After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

    • Hepcidin levels in the supernatant are quantified using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

    • The half-maximal inhibitory concentration (IC50) is calculated to determine the compound's potency.

2. Animal Model of Anemia of Chronic Disease

  • Objective: To evaluate the in vivo efficacy and safety of a therapeutic agent in a disease-relevant model.

  • Model: A common model involves the induction of chronic inflammation in rodents (e.g., rats or mice) through repeated injections of an inflammatory agent like peptidoglycan-polysaccharide (PG-APS) or heat-killed Brucella abortus.

  • Methodology:

    • Baseline hematological parameters (hemoglobin, hematocrit, red blood cell count) and iron status (serum iron, transferrin saturation, tissue iron) are measured.

    • Chronic inflammation is induced, and the development of anemia is monitored.

    • Once anemia is established, animals are randomized to receive the investigational drug, a vehicle control, or a comparator (e.g., an ESA).

    • Treatment is administered for a specified duration (e.g., several weeks).

    • Hematological and iron parameters are monitored throughout the study.

    • At the end of the study, tissues can be collected for histological analysis and measurement of iron content.

    • Safety is assessed through monitoring of clinical signs, body weight, and post-mortem analysis.

3. Long-Term Clinical Trial in Patients with Anemia of Chronic Disease

  • Objective: To establish the long-term safety and efficacy of an investigational drug in the target patient population.

  • Study Design: A randomized, double-blind, placebo- or active-controlled, multicenter study.

  • Patient Population: Patients with a confirmed diagnosis of a chronic inflammatory condition and anemia (defined by specific hemoglobin levels).

  • Methodology:

    • After a screening period to confirm eligibility, patients are randomized to receive the investigational drug or the control.

    • The treatment period typically lasts for at least 6 to 12 months to assess long-term effects.

    • Primary Efficacy Endpoints:

      • Mean change in hemoglobin from baseline.

      • Proportion of patients achieving a predefined hemoglobin response (e.g., an increase of ≥1 g/dL).

      • Reduction in the need for red blood cell transfusions.

    • Secondary Efficacy Endpoints:

      • Changes in iron parameters (serum iron, ferritin, transferrin saturation).

      • Patient-reported outcomes (e.g., fatigue scores).

    • Safety and Tolerability:

      • Incidence and severity of adverse events.

      • Monitoring of vital signs, electrocardiograms (ECGs), and laboratory parameters (including liver and renal function).

      • Long-term follow-up for any delayed adverse effects.

Conclusion

The development of targeted therapies like the hepcidin inhibitor this compound holds significant promise for the management of Anemia of Chronic Disease. While preclinical data are encouraging, the validation of its long-term safety and efficacy will depend on robust clinical trial data. By comparing its potential profile with existing and emerging treatments, researchers and drug development professionals can better contextualize its therapeutic potential and design future studies to address the remaining unmet needs in this patient population.

References

Safety Operating Guide

Essential Safety and Disposal Information for DS28120313

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial operational and disposal guidance for the research compound DS28120313. As a novel 4,6-disubstituted indazole derivative and a potent hepcidin production inhibitor, proper handling and disposal are paramount for laboratory safety and environmental protection.[1] The following procedures are based on general best practices for hazardous chemical waste management in a laboratory setting.

General Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds of this nature, such as kinase inhibitors and indazole derivatives, should be handled with care.[2][3][4] Assume the substance is hazardous and take appropriate precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Spill Management: In the event of a spill, it should be cleaned up immediately by trained personnel. The spilled chemical and any cleanup materials must be treated as hazardous waste and disposed of accordingly.[5]

Proper Disposal Procedures for this compound

The disposal of this compound and its associated waste must comply with local, state, and federal regulations. The following is a step-by-step guide for its proper disposal.

Waste Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with this compound, including unused compound, contaminated PPE, and weighing papers, should be collected in a clearly labeled, dedicated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Incompatible Wastes: Do not mix this compound waste with incompatible materials. For instance, keep acidic and basic waste streams separate.[6] Oxidizing agents should also be kept apart from organic compounds.[6]

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics.

Container Management
  • Compatibility: Ensure the waste container is made of a material compatible with the chemical waste.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[5]

  • Storage Location: Store hazardous waste in a designated satellite accumulation area away from general laboratory traffic.[6]

Disposal of Empty Containers
  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7][8]

  • Rinsate Collection: The first rinsate should be collected and disposed of as hazardous liquid waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

  • Container Disposal: Once triple-rinsed, the container labels should be defaced, and the container can be disposed of as non-hazardous waste, or recycled, in accordance with institutional policies.[5]

Quantitative Data Summary

Due to the absence of a publicly available Safety Data Sheet for this compound, a comprehensive table of quantitative data (e.g., LD50, permissible exposure limits) cannot be provided. Researchers should treat this compound as potentially toxic and handle it with appropriate precautions.

Experimental Protocols

The following is a generalized methodology for experiments involving hepcidin production inhibitors like this compound, based on published research.[1][9][10][11]

Experiment Methodology
In Vitro Hepcidin Inhibition Assay 1. Culture HepG2 cells in a suitable medium. 2. Induce hepcidin expression using a stimulant such as IL-6 or BMP6.[9][10] 3. Treat the cells with varying concentrations of this compound. 4. After an incubation period, harvest the cell supernatant or cell lysate. 5. Quantify hepcidin levels using an enzyme-linked immunosorbent assay (ELISA) or quantitative real-time PCR (qPCR) for hepcidin mRNA.
In Vivo Mouse Model of Anemia of Chronic Disease 1. Induce an inflammatory state in mice, for example, using an interleukin-6-induced acute inflammatory model.[1] 2. Administer this compound orally to the treatment group. 3. Collect blood samples at specified time points. 4. Measure serum hepcidin levels and iron parameters (e.g., serum iron, transferrin saturation). 5. Assess hematological parameters such as hemoglobin and hematocrit.

Visualized Workflows and Pathways

This compound Disposal Workflow

cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Disposal start Generation of this compound Waste solid_waste Solid Waste (gloves, tips, etc.) start->solid_waste liquid_waste Liquid Waste (solutions) start->liquid_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container saa Satellite Accumulation Area solid_container->saa liquid_container->saa ehs_pickup EHS Waste Pickup saa->ehs_pickup final_disposal Licensed Disposal Facility ehs_pickup->final_disposal empty_cont Empty this compound Container triple_rinse Triple Rinse with Solvent empty_cont->triple_rinse rinsate Collect Rinsate as Liquid Waste triple_rinse->rinsate defaced_cont Deface Label triple_rinse->defaced_cont rinsate->liquid_container non_haz Dispose as Non-Hazardous Waste defaced_cont->non_haz

Caption: A flowchart outlining the proper disposal procedure for this compound waste.

Hepcidin Regulation Pathway and Inhibition

cluster_regulation Hepcidin Regulation cluster_effects Downstream Effects IL6 Inflammation (IL-6) STAT3 STAT3 Pathway IL6->STAT3 BMP6 High Iron (BMP6) SMAD SMAD Pathway BMP6->SMAD Hepcidin Hepcidin Production STAT3->Hepcidin SMAD->Hepcidin Ferroportin Ferroportin Degradation Hepcidin->Ferroportin This compound This compound This compound->Hepcidin Inhibits Iron Increased Serum Iron This compound->Iron Ferroportin->Iron Leads to

Caption: The signaling pathway of hepcidin regulation and the inhibitory action of this compound.

References

Essential Safety and Logistical Information for Handling DS28120313

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of DS28120313, a hepcidin production inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard safety regulations.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or in poorly ventilated areas.Minimizes inhalation of dust or aerosols.
Body Protection Laboratory coatProtects skin and clothing from contamination.

Operational Plan: Safe Handling and Use

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

General Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents in advance to minimize movement and potential for spills.

  • Weighing and Aliquoting: Handle the solid compound with care to avoid generating dust. Use a spatula for transferring the powder. If preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • During Use: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

  • Spill Response: In case of a small spill, carefully wipe up the material with an absorbent pad. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: Clean all work surfaces and equipment thoroughly with an appropriate solvent (e.g., 70% ethanol) after handling is complete.

Disposal Plan

All waste materials contaminated with this compound must be treated as chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, absorbent pads, and weighing papers, in a designated and clearly labeled chemical waste container.

  • Liquid Waste: Dispose of solutions containing this compound in a sealed and properly labeled chemical waste container. Do not pour down the drain.

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as chemical waste.

Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare work area in a chemical fume hood prep1->prep2 handle1 Weigh and aliquot this compound prep2->handle1 handle2 Perform experimental procedures handle1->handle2 clean1 Decontaminate work surfaces and equipment handle2->clean1 clean2 Segregate and label all waste clean1->clean2 clean3 Dispose of waste in designated chemical waste containers clean2->clean3

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.